CU-T12-9
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-methyl-4-nitro-2-[4-[4-(trifluoromethyl)phenyl]imidazol-1-yl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3N4O2/c1-21-14-7-6-13(24(25)26)8-16(14)23-9-15(22-10-23)11-2-4-12(5-3-11)17(18,19)20/h2-10,21H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LITXVDAFEYLWQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=C(C=C1)[N+](=O)[O-])N2C=C(N=C2)C3=CC=C(C=C3)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Deep Dive into the Mechanism of Action of CU-T12-9: A Selective TLR1/2 Agonist
An In-depth Technical Guide for Researchers and Drug Development Professionals
CU-T12-9 has emerged as a significant small-molecule agonist with high specificity for the Toll-like receptor 1/2 (TLR1/2) heterodimer. This technical guide elucidates the core mechanism of action of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of its signaling pathway and experimental workflows.
This compound distinguishes itself by selectively activating the TLR1/2 heterodimer, with no reported agonistic activity towards the TLR2/6 heterodimer.[1] This specificity is crucial for targeted immunomodulation. The compound initiates an immune response by activating both the innate and adaptive immune systems.[1][2] Its mechanism involves direct binding to both TLR1 and TLR2, which facilitates the formation of the TLR1/2 heterodimeric complex.[3] This binding event is a critical first step in triggering the downstream signaling cascade.
The activation of the TLR1/2 complex by this compound leads to the recruitment of adaptor proteins through homotypic interactions with their Toll/IL-1 receptor (TIR) domains.[3] This initiates a signaling cascade that culminates in the activation of the transcription factor nuclear factor-kappa B (NF-κB). Activated NF-κB then translocates to the nucleus, where it induces the expression of a variety of pro-inflammatory cytokines and chemokines. Specifically, treatment with this compound has been shown to elevate the levels of downstream effectors including tumor necrosis factor-alpha (TNF-α), interleukin-10 (IL-10), and inducible nitric oxide synthase (iNOS).
Quantitative Data Summary
The following tables summarize the key quantitative parameters that define the bioactivity of this compound.
| Parameter | Value | Cell Line/Assay | Reference |
| EC50 (TLR1/2 Activation) | 52.9 nM | HEK-Blue hTLR2 SEAP Assay | |
| EC50 (TNF-α Activation) | 60.46 ± 16.99 nM | ELISA | |
| IC50 (Competitive Binding) | 54.4 nM | Fluorescence Anisotropy (vs. Pam3CSK4) |
| Experimental Condition | Effect | Cell Line | Reference |
| Toxicity | No toxicity observed up to 100 µM | HEK-Blue hTLR2 and Raw 264.7 | |
| mRNA Upregulation | TLR1, TLR2, TNF, IL-10, iNOS | Raw 264.7 |
Signaling Pathway of this compound
The signaling cascade initiated by this compound is depicted below.
Caption: this compound initiates signaling by binding to the TLR1/2 heterodimer, leading to NF-κB activation.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
1. HEK-Blue™ hTLR2 SEAP Assay for TLR1/2 Activation
This assay quantifies the activation of the TLR1/2 pathway by measuring the activity of secreted embryonic alkaline phosphatase (SEAP), a reporter gene under the control of an NF-κB-inducible promoter.
-
Cell Culture: HEK-Blue™ hTLR2 cells are cultured in DMEM supplemented with 10% FBS, penicillin (50 U/ml), and streptomycin (50 μg/ml). Cells are plated in 96-well plates at a density of 4 x 10^4 cells per well and incubated for 24 hours at 37°C.
-
Treatment: The culture medium is replaced with 200 μl of supplemented Opti-MEM containing various concentrations of this compound or a positive control (e.g., Pam3CSK4). For inhibition assays, anti-hTLR1, anti-hTLR2, or anti-hTLR6 antibodies can be added. The cells are then incubated for an additional 24 hours.
-
SEAP Detection: A 20 μl sample of the cell culture supernatant is transferred to a new 96-well plate. SEAP activity is measured using a detection reagent like QUANTI-Blue™, following the manufacturer's instructions. The absorbance is read at a specific wavelength (e.g., 620-655 nm).
2. TNF-α ELISA for Cytokine Quantification
This protocol measures the concentration of TNF-α secreted by cells in response to this compound treatment.
-
Cell Culture and Treatment: Raw 264.7 cells are cultured in a similar manner to the HEK-Blue™ cells. Following a 24-hour incubation, the cells are treated with this compound at various concentrations for a specified period (e.g., 8 hours for TNF mRNA activation).
-
Sample Collection: After the treatment period, the cell culture supernatant is collected.
-
ELISA Procedure: A standard sandwich ELISA protocol is followed. Briefly, a 96-well plate is coated with a capture antibody specific for TNF-α. After blocking, the collected supernatants and TNF-α standards are added to the wells. A detection antibody conjugated to an enzyme (e.g., HRP) is then added, followed by a substrate solution. The colorimetric change is measured using a plate reader, and the concentration of TNF-α is determined by comparison to the standard curve.
3. Quantitative Real-Time PCR (qRT-PCR) for mRNA Expression Analysis
This method is used to quantify the upregulation of target gene mRNA levels (e.g., TLR1, TLR2, TNF, IL-10, iNOS) following treatment with this compound.
-
Cell Culture and Treatment: Raw 264.7 cells are treated with this compound (0.1-10 μM) for different durations (e.g., 2 hours for TLR2 and IL-10 mRNA, 8 hours for TNF mRNA, and 24 hours for TLR1 and iNOS mRNA).
-
RNA Extraction: Total RNA is extracted from the treated cells using a suitable RNA isolation kit.
-
cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
qRT-PCR: The cDNA is then used as a template for qRT-PCR with gene-specific primers for TLR1, TLR2, TNF, IL-10, iNOS, and a housekeeping gene (e.g., GAPDH) for normalization. The relative expression of the target genes is calculated using the ΔΔCt method.
Experimental Workflow Diagram
The general workflow for evaluating the activity of this compound is illustrated below.
Caption: A generalized workflow for characterizing the bioactivity of this compound.
References
structure and chemical properties of CU-T12-9
An In-depth Technical Guide to CU-T12-9
This guide provides a detailed overview of the structure, chemical properties, and biological activity of this compound, a small-molecule agonist of the Toll-like receptor 1/2 (TLR1/2) heterodimer. The information is intended for researchers, scientists, and professionals in the field of drug development and immunology.
Chemical Identity and Properties
This compound, with the chemical name N-Methyl-4-nitro-2-(4-(4-trifluoromethyl)phenyl)-1H-imidazol-1-yl)aniline, is a synthetic, non-cytotoxic diphenyl-substituted imidazole compound.[1] It is a yellow powder used in research to selectively activate the TLR1/2 signaling pathway.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| IUPAC Name | N-methyl-4-nitro-2-(4-(4-(trifluoromethyl)phenyl)-1H-imidazol-1-yl)aniline | |
| CAS Number | 1821387-73-8 | |
| Molecular Formula | C₁₇H₁₃F₃N₄O₂ | |
| Molecular Weight | 362.31 g/mol | |
| Appearance | Yellow Powder | |
| Purity | ≥95% - ≥98% (HPLC/UHPLC) | |
| Solubility | Soluble to 100 mM in DMSO; 50 mg/mL in DMSO; Soluble to 20 mM in ethanol | |
| Storage | Store at +4°C or 2-8°C for short term; -20°C for long term | |
| SMILES | CNC1=CC=C(--INVALID-LINK--=O)C=C1N2C=C(C3=CC=C(C(F)(F)F)C=C3)N=C2 | |
| InChI Key | LITXVDAFEYLWQE-UHFFFAOYSA-N |
Biological Activity and Mechanism of Action
This compound is a potent and selective agonist for the Toll-like receptor 1 and Toll-like receptor 2 (TLR1/2) heterodimer. It functions by binding to the TLR1/2 complex, which enhances and facilitates the formation of the heterodimer. This binding event initiates a downstream signaling cascade through the activation of the transcription factor NF-κB. The activation of NF-κB leads to the upregulation of various proinflammatory cytokines and effector molecules, including TNF-α, IL-10, and inducible nitric oxide synthase (iNOS).
The compound shows high selectivity for the TLR1/2 heterodimer over other TLRs, such as TLR2/6, and does not exhibit significant cytotoxicity at concentrations up to 100 μM.
Table 2: Biological Activity Data for this compound
| Parameter | Value | Assay/Cell Line | Source |
| Target | TLR1/TLR2 heterodimer agonist | N/A | |
| EC₅₀ | 52.9 nM | HEK-Blue™ hTLR2 SEAP Assay | |
| K D | 182 nM (for TLR1); 478 nM (for TLR2) | N/A | |
| K i | 45.4 nM | TLR1/2 binding vs. Pam₃CSK₄ | |
| EC max | 1.2 µM (Murine Raw 264.7); 0.4 µM (Primary rat macrophage) | NO Production Assay | |
| Working Concentration | 10 nM - 10 µM | HEK-Blue™ hTLR2 Cellular Assays |
Signaling Pathway of this compound```dot
Caption: Workflow for determining the EC50 of this compound using a HEK-Blue™ reporter assay.
References
The Specific TLR1/2 Agonist CU-T12-9: A Technical Guide for Researchers
An In-depth Examination of a Potent Immunomodulator for Drug Discovery and Development
This technical guide provides a comprehensive overview of CU-T12-9, a small molecule agonist highly specific for the Toll-like receptor 1/2 (TLR1/2) heterodimer. This compound has emerged as a valuable tool for researchers in immunology, oncology, and vaccine development due to its ability to potently and selectively activate innate and adaptive immune responses. This document details the quantitative data supporting its activity, in-depth experimental protocols for its characterization, and a visual representation of its signaling pathway and experimental workflows.
Core Data Summary
This compound is a potent and selective agonist of the TLR1/2 heterodimer, demonstrating efficacy in the nanomolar range. Its activity has been characterized through various in vitro assays, with key quantitative metrics summarized below.
| Parameter | Assay | Cell Line | Value | Reference |
| EC50 | SEAP Reporter Assay | HEK-Blue™ hTLR2 | 52.9 nM | [1][2][3][4] |
| EC50 | TNF-α Production | Raw 264.7 | 60.46 ± 16.99 nM | [5] |
| IC50 | Competitive Binding vs. Pam3CSK4 | Fluorescence Anisotropy | 54.4 nM | |
| Ki | Competitive Binding vs. Pam3CSK4 | N/A | 45.4 nM | |
| KD | Binding Affinity to TLR1 | N/A | 182 nM | |
| KD | Binding Affinity to TLR2 | N/A | 478 nM | |
| ECmax | Nitric Oxide Production | Raw 264.7 | 1.2 µM | |
| ECmax | Nitric Oxide Production | Primary Rat Macrophages | 0.4 µM |
Mechanism of Action and Signaling Pathway
This compound selectively binds to the interface of the TLR1 and TLR2 receptors, facilitating their heterodimerization. This event initiates a downstream signaling cascade through the myeloid differentiation primary response 88 (MyD88)-dependent pathway. This pathway involves the recruitment of adaptor proteins and kinases, including Interleukin-1 Receptor-Associated Kinase (IRAK) and TNF Receptor-Associated Factor 6 (TRAF6), culminating in the activation of the transcription factor Nuclear Factor-kappa B (NF-κB). Activated NF-κB then translocates to the nucleus, inducing the expression of a variety of pro-inflammatory and immunomodulatory genes.
Experimental Protocols
Detailed methodologies for key experiments cited in the characterization of this compound are provided below.
HEK-Blue™ hTLR2 SEAP Reporter Gene Assay
This assay quantifies the activation of the NF-κB pathway in response to TLR2 stimulation by measuring the activity of secreted embryonic alkaline phosphatase (SEAP).
Materials:
-
HEK-Blue™ hTLR2 cells (InvivoGen)
-
Growth Medium: DMEM, 10% heat-inactivated fetal bovine serum (FBS), 100 U/ml penicillin, 100 µg/ml streptomycin, 100 µg/ml Normocin™, 1X HEK-Blue™ Selection.
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Test Medium: DMEM, 10% heat-inactivated FBS.
-
This compound stock solution (in DMSO)
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QUANTI-Blue™ Solution (InvivoGen)
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96-well flat-bottom plates
Protocol:
-
Culture HEK-Blue™ hTLR2 cells in Growth Medium at 37°C in a 5% CO2 incubator. Passage cells when they reach 70-80% confluency.
-
On the day of the assay, prepare a cell suspension of ~2.8 x 105 cells/ml in Test Medium.
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Add 20 µl of diluted this compound (or other stimulants) to each well of a 96-well plate.
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Add 180 µl of the cell suspension (~50,000 cells) to each well.
-
Incubate the plate for 20-24 hours at 37°C in a 5% CO2 incubator.
-
Prepare QUANTI-Blue™ solution according to the manufacturer's instructions.
-
Transfer 20 µl of the cell culture supernatant from each well to a new 96-well plate.
-
Add 180 µl of QUANTI-Blue™ solution to each well.
-
Incubate at 37°C for 1-3 hours.
-
Measure the absorbance at 620-655 nm using a microplate reader.
TNF-α ELISA in Raw 264.7 Macrophages
This protocol details the quantification of Tumor Necrosis Factor-alpha (TNF-α) secreted by Raw 264.7 murine macrophages upon stimulation with this compound using a sandwich ELISA.
Materials:
-
Raw 264.7 cells
-
Culture Medium: DMEM, 10% FBS, 100 U/ml penicillin, 100 µg/ml streptomycin.
-
This compound stock solution (in DMSO)
-
Mouse TNF-α ELISA kit (e.g., from R&D Systems, BioLegend, or similar)
-
96-well ELISA plates
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
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Assay Diluent (as provided in the kit)
-
TMB Substrate Solution
-
Stop Solution (e.g., 2N H2SO4)
Protocol:
-
Seed Raw 264.7 cells in a 96-well plate at a density of 5 x 104 cells/well and incubate overnight.
-
Replace the medium with fresh medium containing various concentrations of this compound.
-
Incubate for 8 hours at 37°C in a 5% CO2 incubator.
-
Collect the culture supernatants.
-
Perform the TNF-α ELISA according to the manufacturer's protocol. A general procedure is as follows: a. Coat a 96-well ELISA plate with capture antibody overnight at 4°C. b. Wash the plate and block with blocking buffer for 1-2 hours at room temperature. c. Wash the plate and add 100 µl of standards and cell culture supernatants to the wells. Incubate for 2 hours at room temperature. d. Wash the plate and add the biotinylated detection antibody. Incubate for 1 hour at room temperature. e. Wash the plate and add streptavidin-HRP. Incubate for 30 minutes at room temperature. f. Wash the plate and add TMB substrate. Incubate in the dark until color develops (typically 15-30 minutes). g. Add Stop Solution and read the absorbance at 450 nm.
Nitric Oxide Production Assay (Griess Assay)
This assay measures the production of nitric oxide (NO) by Raw 264.7 cells by quantifying its stable metabolite, nitrite, in the culture supernatant.
Materials:
-
Raw 264.7 cells
-
Culture Medium: DMEM, 10% FBS, 100 U/ml penicillin, 100 µg/ml streptomycin.
-
This compound stock solution (in DMSO)
-
Griess Reagent:
-
Reagent A: 1% (w/v) sulfanilamide in 2.5% phosphoric acid.
-
Reagent B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid.
-
-
Sodium nitrite (for standard curve)
-
96-well flat-bottom plates
Protocol:
-
Seed Raw 264.7 cells in a 96-well plate at a density of 1.5 x 105 cells/ml and allow them to adhere.
-
Treat the cells with various concentrations of this compound and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare a standard curve of sodium nitrite (0-100 µM) in culture medium.
-
Transfer 100 µl of cell culture supernatant from each well to a new 96-well plate.
-
Mix equal volumes of Griess Reagent A and B immediately before use.
-
Add 100 µl of the mixed Griess Reagent to each well containing supernatant or standard.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
Fluorescence Anisotropy Competitive Binding Assay
This biophysical assay is used to determine the binding affinity of this compound to the TLR1/2 complex by measuring its ability to compete with a fluorescently labeled ligand, such as a Pam3CSK4 analog.
Materials:
-
Recombinant soluble TLR1 and TLR2 ectodomains
-
Fluorescently labeled TLR1/2 ligand (e.g., fluorescently tagged Pam3CSK4)
-
This compound
-
Assay Buffer (e.g., PBS)
-
Microplate suitable for fluorescence anisotropy measurements
Protocol:
-
In a microplate, combine a fixed concentration of the fluorescently labeled TLR1/2 ligand with a fixed concentration of the TLR1/2 heterodimer.
-
Add increasing concentrations of this compound to the wells.
-
Incubate the plate to allow the binding to reach equilibrium.
-
Measure the fluorescence anisotropy using a plate reader equipped with polarizers.
-
The decrease in anisotropy indicates the displacement of the fluorescent ligand by this compound.
-
The IC50 value is determined by plotting the anisotropy values against the concentration of this compound and fitting the data to a suitable binding model.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
This method is used to quantify the mRNA expression levels of TLR1, TLR2, and downstream target genes such as TNF-α, IL-10, and iNOS in Raw 264.7 cells following treatment with this compound.
Materials:
-
Raw 264.7 cells
-
This compound
-
RNA extraction kit (e.g., TRIzol or column-based kits)
-
cDNA synthesis kit
-
SYBR Green or TaqMan-based qPCR master mix
-
Primers for target genes (TLR1, TLR2, TNF-α, IL-10, iNOS) and a housekeeping gene (e.g., GAPDH, β-actin)
-
qPCR instrument
Protocol:
-
Treat Raw 264.7 cells with this compound (e.g., 0.1-10 µM) for various time points (e.g., 2, 8, and 24 hours).
-
Isolate total RNA from the cells using a preferred RNA extraction method.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Perform qPCR using the synthesized cDNA, gene-specific primers, and a qPCR master mix.
-
The relative expression of the target genes is calculated using the ΔΔCt method, normalized to the expression of a housekeeping gene.
Conclusion
This compound is a well-characterized and highly specific small molecule agonist of TLR1/2. Its ability to potently activate the NF-κB signaling pathway and induce downstream effector functions makes it an invaluable research tool for studying innate immunity and for the development of novel therapeutics and vaccine adjuvants. The data and protocols presented in this guide provide a solid foundation for researchers to effectively utilize this compound in their studies.
References
- 1. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
The Role of CU-T12-9 in Innate Immunity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
CU-T12-9 is a synthetic, small-molecule agonist that selectively activates the Toll-like receptor 1/2 (TLR1/2) heterodimer, a key pattern recognition receptor in the innate immune system.[1][2][3][4] This targeted activation triggers a downstream signaling cascade culminating in the production of various pro-inflammatory cytokines and mediators, highlighting its potential as a modulator of innate immunity for therapeutic applications such as vaccine adjuvants and anti-tumor agents. This document provides an in-depth overview of the mechanism of action of this compound, detailed experimental protocols for its characterization, and a summary of its quantitative effects on innate immune signaling.
Mechanism of Action
This compound functions as a specific agonist of the TLR1/2 heterodimer. Unlike endogenous ligands, this compound is a synthetic molecule that shares no structural similarity to natural TLR2 ligands like bacterial lipoproteins.[3] Its primary mechanism involves binding to the interface of the TLR1 and TLR2 proteins, which facilitates the formation of a stable heterodimeric complex. This dimerization event is a critical step in initiating the downstream signaling cascade.
Upon heterodimerization, the intracellular Toll/Interleukin-1 receptor (TIR) domains of TLR1 and TLR2 are brought into close proximity. This conformational change enables the recruitment of adaptor proteins, primarily Myeloid differentiation primary response 88 (MyD88). MyD88, in turn, recruits and activates IL-1 receptor-associated kinases (IRAKs), such as IRAK4 and IRAK1. The activated IRAK complex then associates with TNF receptor-associated factor 6 (TRAF6).
The activation of TRAF6 leads to the activation of the IκB kinase (IKK) complex, which is responsible for the phosphorylation and subsequent degradation of the inhibitor of κB (IκB). The degradation of IκB releases the nuclear factor-κB (NF-κB) transcription factor, allowing it to translocate to the nucleus. In the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, leading to the transcription and subsequent expression of various pro-inflammatory cytokines and effector molecules, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-10 (IL-10), and inducible Nitric Oxide Synthase (iNOS).
Quantitative Data Summary
The biological activity of this compound has been quantified in various in vitro assays. The following table summarizes the key quantitative data.
| Parameter | Value | Assay System | Reference |
| EC50 | 52.9 nM | HEK-Blue™ hTLR2 SEAP Assay | |
| EC50 | 60.46 ± 16.99 nM | TNF-α Production (RAW 264.7 cells) | |
| IC50 | 54.4 nM | Competitive binding with Pam3CSK4 |
Signaling Pathway and Experimental Workflow Diagrams
This compound-Induced TLR1/2 Signaling Pathway
Caption: this compound signaling through the TLR1/2-MyD88-NF-κB axis.
Experimental Workflow for Assessing this compound Activity
References
- 1. Specific activation of the TLR1-TLR2 heterodimer by small-molecule agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Specific activation of the TLR1-TLR2 heterodimer by small-molecule agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Toll-like Receptor Signaling | Cell Signaling Technology [cellsignal.com]
Preliminary Studies on the Effects of CU-T12-9: A Selective TLR1/TLR2 Agonist
An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
CU-T12-9 is a novel, synthetic small-molecule agonist that demonstrates high selectivity for the Toll-like receptor 1/Toll-like receptor 2 (TLR1/TLR2) heterodimer complex. By specifically targeting this complex, this compound initiates a downstream signaling cascade mediated by the MyD88-dependent pathway, leading to the activation of the transcription factor NF-κB. This activation results in the subsequent upregulation of various pro-inflammatory cytokines and effector molecules, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-10 (IL-10), and inducible Nitric Oxide Synthase (iNOS). Notably, this compound exhibits minimal cytotoxicity at effective concentrations, highlighting its potential as a specific immunomodulatory agent for research and therapeutic development. This document provides a comprehensive overview of the preliminary studies on this compound, including its mechanism of action, quantitative data on its activity, and detailed experimental protocols.
Introduction
Toll-like receptors (TLRs) are a class of pattern recognition receptors that play a crucial role in the innate immune system by recognizing pathogen-associated molecular patterns (PAMPs). TLR2 is unique in that it forms heterodimers with either TLR1 or TLR6 to recognize di- and triacylated lipopeptides from bacteria and mycoplasma, respectively. The specific activation of these TLR2 heterodimers can lead to distinct downstream signaling outcomes. Small molecules that can selectively activate one of these heterodimers are valuable tools for dissecting TLR signaling and hold promise as vaccine adjuvants and immunotherapeutics.
This compound has been identified as a potent and selective agonist for the TLR1/TLR2 heterodimer.[1][2][3][4] This technical guide summarizes the key findings from preliminary studies on this compound, focusing on its effects on cellular signaling pathways and downstream effector functions.
Mechanism of Action
This compound directly binds to the TLR1/TLR2 heterodimer, facilitating its formation and stabilization.[1] This binding event initiates a MyD88-dependent signaling pathway. The Toll/interleukin-1 receptor (TIR) domains of the TLR heterodimer recruit the adaptor protein MyD88, which in turn recruits and activates IRAK (IL-1 receptor-associated kinase) family members. This leads to the activation of TRAF6 (TNF receptor-associated factor 6), which subsequently activates the TAK1 (transforming growth factor-β-activated kinase 1) complex. TAK1 then activates the IKK (IκB kinase) complex, which phosphorylates the inhibitory protein IκBα, leading to its degradation. The degradation of IκBα allows the transcription factor NF-κB to translocate to the nucleus and induce the expression of target genes, including those for pro-inflammatory cytokines and iNOS.
Quantitative Data
The following tables summarize the quantitative data on the activity and effects of this compound from various in vitro assays.
Table 1: In Vitro Activity of this compound
| Parameter | Assay | Cell Line | Value | Reference |
| EC50 | SEAP Reporter Assay | HEK-Blue™ hTLR2 | 52.9 nM | |
| EC50 | TNF-α Production (ELISA) | Raw 264.7 | 60.46 ± 16.99 nM | |
| IC50 | Competitive Binding vs. Pam3CSK4 | Fluorescence Anisotropy | 54.4 nM |
Table 2: Dose-Dependent Upregulation of mRNA in Raw 264.7 Cells by this compound
| Target mRNA | Concentration (µM) | Treatment Time (hours) | Effect | Reference |
| TLR2 | 0.1 - 10 | 2 | Upregulation | |
| IL-10 | 0.1 - 10 | 2 | Upregulation | |
| TNF-α | 0.1 - 10 | 8 | Upregulation | |
| TLR1 | 0.1 - 10 | 24 | Upregulation | |
| iNOS | 0.1 - 10 | 24 | Upregulation |
Table 3: Cytotoxicity Data
| Cell Line | Concentration Range (µM) | Treatment Time (hours) | Result | Reference |
| HEK-Blue™ hTLR2 | 0.39 - 100 | 24 | No significant toxicity | |
| Raw 264.7 | 0.39 - 100 | 24 | No significant toxicity |
Experimental Protocols
HEK-Blue™ hTLR2 SEAP Reporter Assay
This assay is used to quantify the activation of the TLR1/TLR2 signaling pathway by measuring the activity of secreted embryonic alkaline phosphatase (SEAP), an NF-κB-inducible reporter gene.
Materials:
-
HEK-Blue™-hTLR2 cells
-
DMEM, high glucose, with 10% heat-inactivated fetal bovine serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin
-
HEK-Blue™ Selection solution
-
This compound
-
QUANTI-Blue™ Solution
-
96-well flat-bottom plates
Protocol:
-
Culture HEK-Blue™-hTLR2 cells in DMEM supplemented with 10% heat-inactivated FBS and HEK-Blue™ Selection.
-
Seed 5 x 104 cells per well in a 96-well plate and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in fresh culture medium.
-
Remove the culture medium from the cells and add 200 µL of the this compound dilutions to the respective wells.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of the cell culture supernatant to a new 96-well plate.
-
Add 180 µL of QUANTI-Blue™ Solution to each well containing the supernatant.
-
Incubate the plate at 37°C for 1-3 hours.
-
Measure the absorbance at 620-655 nm using a microplate reader.
TNF-α ELISA in Raw 264.7 Cells
This protocol describes the quantification of TNF-α protein in the supernatant of this compound-treated Raw 264.7 macrophage cells using an enzyme-linked immunosorbent assay (ELISA).
Materials:
-
Raw 264.7 cells
-
DMEM, high glucose, with 10% heat-inactivated FBS, 100 U/mL penicillin, 100 µg/mL streptomycin
-
This compound
-
LPS (positive control)
-
Human TNF-α ELISA kit
-
96-well plates
Protocol:
-
Seed Raw 264.7 cells in a 96-well plate at a density of 1 x 105 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and a positive control (e.g., LPS at 1 µg/mL) in culture medium.
-
Remove the existing medium and treat the cells with the prepared dilutions of this compound or LPS.
-
Incubate the cells for 24 hours at 37°C in a 5% CO2 incubator.
-
Collect the cell culture supernatants.
-
Perform the TNF-α ELISA according to the manufacturer's instructions. Briefly, this involves adding the supernatants to wells pre-coated with a TNF-α capture antibody, followed by incubation with a detection antibody, a substrate, and a stop solution.
-
Measure the absorbance at the appropriate wavelength (typically 450 nm) using a microplate reader.
-
Calculate the concentration of TNF-α based on a standard curve generated with recombinant TNF-α.
Nitric Oxide (NO) Production Assay (Griess Reagent)
This assay measures the production of nitric oxide by quantifying one of its stable breakdown products, nitrite, in the cell culture supernatant using the Griess reagent.
Materials:
-
Raw 264.7 cells
-
DMEM, high glucose, with 10% heat-inactivated FBS, 100 U/mL penicillin, 100 µg/mL streptomycin
-
This compound
-
LPS (positive control)
-
Griess Reagent System (containing sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride solutions)
-
Sodium nitrite standard
-
96-well plates
Protocol:
-
Seed Raw 264.7 cells in a 96-well plate at a density of 1.5 x 105 cells/well and incubate overnight.
-
Treat the cells with various concentrations of this compound or LPS for 24 hours.
-
Prepare a standard curve using serial dilutions of sodium nitrite.
-
Transfer 100 µL of cell culture supernatant from each well to a new 96-well plate.
-
Add 100 µL of the Griess reagent (a 1:1 mixture of the sulfanilamide and NED solutions) to each well containing the supernatant and standards.
-
Incubate the plate at room temperature for 10 minutes, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Determine the nitrite concentration in the samples by comparing the absorbance to the sodium nitrite standard curve.
Visualizations
Signaling Pathway of this compound
Caption: this compound induced TLR1/TLR2 signaling cascade.
Experimental Workflow for this compound Characterization
Caption: Workflow for this compound agonist characterization.
References
- 1. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. 3.15. Nitric Oxide (NO) Production in RAW264.7 Macrophages [bio-protocol.org]
- 3. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Toll-Like Receptor Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the CU-T12-9 Signaling Cascade: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of the CU-T12-9 signaling pathway and its downstream targets, tailored for researchers, scientists, and professionals in drug development. This compound is a small-molecule agonist that selectively activates the Toll-like receptor 1/2 (TLR1/2) heterodimer, initiating a signaling cascade with significant implications for immunology and therapeutic development.[1][2][3][4][5]
Core Signaling Pathway: TLR1/2 Activation
This compound directly engages with the TLR1/2 heterodimer, facilitating the formation of the TLR1/2 complex. This activation is specific, as it does not engage TLR2/6 heterodimers. The formation of the TLR1/2 complex initiates a downstream signaling cascade that is primarily mediated by the nuclear factor-kappa B (NF-κB) pathway. TLRs recruit adaptor proteins through their Toll/IL-1 receptor (TIR) domains, which in turn trigger the signaling cascades leading to the activation of NF-κB.
Downstream Targets and Cellular Response
The activation of the NF-κB pathway by this compound leads to the upregulation of a series of downstream effector molecules. These include the pro-inflammatory cytokine tumor necrosis factor-alpha (TNF-α), the anti-inflammatory cytokine interleukin-10 (IL-10), and inducible nitric oxide synthase (iNOS). The induction of these molecules highlights the ability of this compound to modulate both innate and adaptive immune responses. In experimental settings, activation of this pathway is often monitored through the expression of secreted embryonic alkaline phosphatase (SEAP) and the production of nitric oxide (NO).
Quantitative Data Summary
The following tables summarize the key quantitative data associated with the activity of this compound.
| Parameter | Value | Cell Line/Assay | Reference |
| EC50 | 52.9 nM | HEK-Blue hTLR2 SEAP assay | |
| EC50 | 60.46 ± 16.99 nM | TNF-α signaling (ELISA) | |
| IC50 | 54.4 nM | Competitive binding with Pam3CSK4 (Fluorescence anisotropy) |
| Treatment | Cell Line | Duration | Effect | Reference |
| 0.39-100 μM this compound | HEK-Blue hTLR2 & Raw 264.7 | 24 hours | No observed toxicity | |
| 0.1-10 μM this compound | Raw 264.7 | 24 hours | Upregulation of TLR1 and iNOS mRNA | |
| 0.1-10 μM this compound | Raw 264.7 | 2 hours | Upregulation of TLR2 and IL-10 mRNA | |
| 0.1-10 μM this compound | Raw 264.7 | 8 hours | Upregulation of TNF mRNA |
Visualizing the this compound Signaling Pathway
The following diagram illustrates the signaling cascade initiated by this compound.
Detailed Experimental Protocols
HEK-Blue™ hTLR2 SEAP Assay
This assay is used to determine the activation of TLR2 by this compound through the measurement of secreted embryonic alkaline phosphatase (SEAP) activity.
Materials:
-
HEK-Blue™ hTLR2 cells
-
DMEM, 10% FBS, penicillin-streptomycin, L-glutamine
-
Opti-MEM™
-
This compound
-
QUANTI-Blue™ Solution
Protocol:
-
Culture HEK-Blue™ hTLR2 cells in DMEM supplemented with 10% FBS, penicillin (50 U/ml), and streptomycin (50 μg/ml).
-
Seed cells in a 96-well plate at a density of 4 x 104 cells per well and incubate for 24 hours at 37°C.
-
Remove the culture medium and replace it with 200 μl of supplemented Opti-MEM™ containing the desired concentration of this compound (e.g., 60 nM).
-
Incubate the plate for 24 hours at 37°C.
-
Collect 20 μl of the cell culture supernatant and transfer it to a new 96-well plate.
-
Add 180 μl of QUANTI-Blue™ Solution to each well.
-
Incubate at 37°C for 1-3 hours.
-
Measure the absorbance at 620-655 nm using a spectrophotometer.
Fluorescence Anisotropy Assay for Competitive Binding
This assay is used to determine the competitive binding of this compound to the TLR1/2 complex against a known ligand, Pam3CSK4.
Materials:
-
Purified TLR1 and TLR2 proteins
-
Fluorescently labeled Pam3CSK4
-
This compound
-
Assay buffer (e.g., PBS)
Protocol:
-
Prepare a solution of the TLR1/2 complex by mixing purified TLR1 and TLR2 proteins in the assay buffer.
-
Add the fluorescently labeled Pam3CSK4 to the TLR1/2 solution and incubate to allow for binding.
-
Measure the initial fluorescence anisotropy.
-
Add increasing concentrations of this compound to the solution.
-
Incubate to allow for competitive binding to occur.
-
Measure the fluorescence anisotropy at each concentration of this compound.
-
The decrease in fluorescence anisotropy indicates the displacement of the fluorescently labeled Pam3CSK4 by this compound.
-
Calculate the IC50 value from the dose-response curve.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for evaluating the activity of this compound.
References
Initial Characterization of the Toll-like Receptor 1/2 Agonist CU-T12-9 in Cell Lines
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the initial in vitro characterization of CU-T12-9, a small-molecule agonist of the Toll-like receptor 1/2 (TLR1/2) heterodimer. The data and protocols summarized herein are essential for understanding its mechanism of action and for designing further studies in drug development and immunology research.
Mechanism of Action
This compound is a synthetic small molecule that selectively activates the TLR1/2 heterodimer.[1][2] Unlike natural TLR2 ligands, such as bacterial lipoproteins, this compound possesses a unique chemical structure.[2] Its primary mechanism involves binding to the interface of the TLR1 and TLR2 proteins, which facilitates the formation of the TLR1/2 heterodimeric complex.[3][4] This binding event initiates a downstream signaling cascade, primarily through the activation of the nuclear factor-κB (NF-κB) pathway. The activation of NF-κB leads to the induction of various downstream effectors, including proinflammatory cytokines and chemokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-10 (IL-10), and the enzyme inducible nitric oxide synthase (iNOS). This targeted activation of the innate immune system makes this compound a molecule of interest for its potential as a vaccine adjuvant and in anti-tumor therapies.
Quantitative Data Summary
The following tables summarize the key quantitative parameters determined during the initial characterization of this compound in various cell line models.
Table 1: Potency of this compound in Cell-Based Assays
| Parameter | Cell Line | Assay | Value | Reference |
| EC50 | HEK-Blue™ hTLR2 | SEAP Reporter Assay | 52.9 nM | |
| EC50 | Raw 264.7 | TNF-α ELISA | 60.46 ± 16.99 nM | |
| IC50 | --- | Competitive Binding Assay (vs. Pam3CSK4) | 54.4 nM |
Table 2: Investigated Cell Lines and Experimental Conditions
| Cell Line | Description | Key Application in this compound Characterization | Concentrations Used | Incubation Time |
| HEK-Blue™ hTLR2 | Human Embryonic Kidney cells engineered with a human TLR2 gene and a secreted embryonic alkaline phosphatase (SEAP) reporter gene inducible by NF-κB. | Specificity and potency determination of TLR2 activation. | 60 nM for specificity; dose-response for EC50. | 24 hours |
| Raw 264.7 | Murine macrophage-like cell line. | Assessment of downstream effector induction (NO, TNF-α) and mRNA expression of target genes. | 0.1 - 10 µM for mRNA studies; dose-response for TNF-α ELISA. | 2, 8, or 24 hours depending on the endpoint. |
| U937 | Human monocytic cell line. | Confirmation of NF-κB activation. | 5 µM | Not specified |
Experimental Protocols
Detailed methodologies for the key experiments cited in the characterization of this compound are provided below.
1. Cell Culture and Maintenance
-
HEK-Blue™ hTLR2 Cells:
-
Cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 10x penicillin/streptomycin, and 10x L-glutamine.
-
For experiments, cells were seeded in 96-well plates at a density of 4 x 10^4 cells per well and incubated for 24 hours at 37°C before treatment.
-
-
Raw 264.7 Cells:
-
Culture conditions were not explicitly detailed in the provided search results but are typically maintained in DMEM with 10% FBS.
-
2. SEAP Reporter Assay for TLR2 Activation
-
Following the initial 24-hour incubation, the culture medium was removed from the HEK-Blue™ hTLR2 cells.
-
The cells were then treated with 200 µL of supplemented Opti-MEM containing various concentrations of this compound (e.g., a dose-response curve to determine EC50) or a fixed concentration (e.g., 60 nM) for specificity assays. Pam3CSK4 (0.66 nM) was used as a positive control for TLR1/2 activation, and Pam2CSK4 (0.77 nM) for TLR2/6.
-
For inhibition studies, cells were co-treated with this compound and varying concentrations (0 to 10 µg/ml) of anti-hTLR1-IgG, anti-hTLR2-IgA, or anti-hTLR6-IgA antibodies.
-
After a 24-hour treatment period, 20 µL of the cell culture supernatant was transferred to a new 96-well plate.
-
200 µL of QUANTI-Blue™ reagent was added to each well, and the plate was incubated at 37°C for 1 hour.
-
The activation of the SEAP reporter was quantified by measuring the optical density at 620 nm.
3. TNF-α ELISA
-
Raw 264.7 cells were treated with varying concentrations of this compound.
-
After the specified incubation period, the cell culture supernatant was collected.
-
The concentration of TNF-α in the supernatant was determined using a commercially available ELISA kit, following the manufacturer's instructions.
4. Nitric Oxide (NO) Production Assay
-
Raw 264.7 or primary rat macrophage cells were treated with this compound.
-
The production of nitric oxide was assessed by measuring the accumulation of nitrite in the culture supernatant using the Griess reagent.
5. Real-Time PCR (RT-PCR) for Gene Expression Analysis
-
Raw 264.7 cells were treated with this compound at concentrations ranging from 0.1 to 10 µM.
-
The incubation times were varied to capture the peak expression of different target genes: 2 hours for TLR2 and IL-10 mRNA, 8 hours for TNF mRNA, and 24 hours for TLR1 and iNOS mRNA.
-
Following treatment, total RNA was extracted from the cells, and cDNA was synthesized.
-
The relative mRNA levels of TLR1, TLR2, TNF, IL-10, and iNOS were quantified by RT-PCR.
6. Cytotoxicity Assay
-
HEK-Blue™ hTLR2 and Raw 264.7 cells were treated with this compound at concentrations up to 100 µM for 24 hours.
-
Cell viability was assessed using a standard method, such as the MTT or MTS assay, to determine if the compound exhibits cytotoxic effects at the tested concentrations. This compound did not show toxicity up to 100 µM.
Visualizations: Signaling Pathways and Experimental Workflows
Caption: this compound induced TLR1/2 signaling pathway leading to NF-κB activation.
Caption: Workflow for determining this compound activity using a SEAP reporter assay.
References
A Technical Guide to CU-T12-9: A Small Molecule Agonist of the TLR1/2 Complex
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the small molecule CU-T12-9 and its specific interaction with the Toll-like receptor 1/2 (TLR1/2) complex. This compound has emerged as a valuable chemical probe for studying TLR1/2 signaling and holds potential for therapeutic applications as a vaccine adjuvant and antitumor agent.[1][2]
Mechanism of Action
This compound is a small molecule, identified as N-methyl-4-nitro-2-(4-(4-(trifluoromethyl)phenyl)-1H-imidazol-1-yl)aniline, that directly targets the TLR1/2 heterodimer to initiate downstream signaling cascades.[1][2] Its mechanism of action involves binding to both TLR1 and TLR2, which facilitates the formation and stabilization of the TLR1/2 heterodimeric complex.[1] This binding action mimics the effect of natural TLR1/2 agonists, such as triacylated lipopeptides like Pam3CSK4.
The activation of the TLR1/2 complex by this compound triggers a downstream signaling pathway that is dependent on the recruitment of adaptor proteins through their Toll/IL-1 receptor (TIR) domains. This ultimately leads to the activation of the transcription factor nuclear factor-kappa B (NF-κB). Activated NF-κB then translocates to the nucleus to induce the expression of a variety of pro-inflammatory cytokines and chemokines, as well as the upregulation of co-stimulatory molecules on antigen-presenting cells, which are crucial for the activation of T cells.
Specificity and Efficacy
Extensive studies have demonstrated the high specificity of this compound for the TLR1/2 complex. It does not activate other TLRs, including TLR3, TLR4, TLR5, TLR7, and TLR8. Furthermore, it selectively activates the TLR1/2 heterodimer and not the TLR2/6 heterodimer. This specificity has been confirmed through antibody inhibition studies, where the signaling induced by this compound was blocked by anti-hTLR1 and anti-hTLR2 antibodies, but not by an anti-hTLR6 antibody.
The efficacy of this compound in activating TLR1/2 signaling has been quantified in various assays.
Quantitative Data Summary
| Parameter | Value | Assay System | Reference |
| EC50 (SEAP Assay) | 52.9 nM | HEK-Blue hTLR2 cells | |
| EC50 (TNF-α Activation) | 60.46 ± 16.99 nM | Raw 264.7 cells | |
| IC50 (Competitive Binding vs. Pam3CSK4) | 54.4 nM | Fluorescence Anisotropy |
Downstream Signaling and Cellular Effects
The activation of the TLR1/2 complex by this compound leads to a robust downstream signaling cascade, culminating in the production of key immune mediators.
Key Downstream Effectors:
-
Tumor Necrosis Factor-alpha (TNF-α): A pro-inflammatory cytokine.
-
Interleukin-10 (IL-10): An anti-inflammatory cytokine, suggesting a balanced immune response.
-
Inducible Nitric Oxide Synthase (iNOS): An enzyme that produces nitric oxide (NO), a key signaling molecule in immunity.
This compound has been shown to upregulate the mRNA levels of TLR1, TLR2, TNF-α, IL-10, and iNOS in macrophage cell lines.
Signaling Pathway Diagram
Caption: this compound induced TLR1/2 signaling pathway.
Experimental Protocols
This section details the methodologies for key experiments used to characterize the activity of this compound.
SEAP (Secreted Embryonic Alkaline Phosphatase) Reporter Assay
This assay is used to quantify the activation of the NF-κB signaling pathway.
Cell Line: HEK-Blue™ hTLR2 cells, which endogenously express TLR1 and TLR6 and are engineered with a SEAP reporter gene under the control of an NF-κB-inducible promoter.
Protocol:
-
Seed HEK-Blue hTLR2 cells in 96-well plates at a density of 4 x 104 cells per well and incubate for 24 hours at 37°C.
-
Remove the culture medium and replace it with 200 µL of supplemented Opti-MEM containing various concentrations of this compound or a positive control (e.g., Pam3CSK4).
-
Incubate the plates for 24 hours at 37°C.
-
Collect 20 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.
-
Add 200 µL of QUANTI-Blue™ reagent to each well and incubate at 37°C for 1 hour.
-
Measure the absorbance at 620-655 nm using a spectrophotometer. The SEAP levels are proportional to NF-κB activation.
Antibody Inhibition Assay
This assay is performed to confirm the specificity of this compound for the TLR1/2 complex.
Protocol:
-
Follow the SEAP Reporter Assay protocol (steps 1 and 2).
-
In addition to this compound (at a fixed concentration, e.g., 60 nM), add increasing concentrations of anti-hTLR1, anti-hTLR2, or anti-hTLR6 antibodies to the respective wells.
-
Incubate for 24 hours and proceed with the SEAP detection as described above (steps 4-6).
-
A dose-dependent inhibition of SEAP activity by anti-hTLR1 and anti-hTLR2 antibodies, but not by the anti-hTLR6 antibody, confirms the specificity for TLR1/2.
Experimental Workflow Diagram
Caption: Workflow for SEAP Reporter and Antibody Inhibition Assays.
TNF-α ELISA (Enzyme-Linked Immunosorbent Assay)
This assay quantifies the amount of TNF-α secreted by cells in response to this compound treatment.
Cell Line: Raw 264.7 macrophage cells.
Protocol:
-
Seed Raw 264.7 cells in a 96-well plate and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound for a specified time (e.g., 24 hours).
-
Collect the cell culture supernatants.
-
Perform a sandwich ELISA for TNF-α according to the manufacturer's instructions. This typically involves:
-
Coating a 96-well plate with a capture antibody specific for TNF-α.
-
Adding the collected supernatants to the wells.
-
Adding a detection antibody conjugated to an enzyme (e.g., HRP).
-
Adding a substrate that is converted by the enzyme to produce a colorimetric signal.
-
-
Measure the absorbance at the appropriate wavelength and calculate the concentration of TNF-α based on a standard curve.
Quantitative Reverse Transcription PCR (qRT-PCR)
This technique is used to measure the mRNA expression levels of target genes.
Protocol:
-
Treat Raw 264.7 cells with this compound (e.g., 1 µM) or a positive control (e.g., Pam3CSK4) for different time points (e.g., 2, 8, and 24 hours).
-
Isolate total RNA from the cells using a suitable RNA extraction kit.
-
Synthesize cDNA from the isolated RNA using a reverse transcriptase enzyme.
-
Perform quantitative PCR using primers specific for the target genes (TLR1, TLR2, TNF-α, IL-10, iNOS) and a housekeeping gene for normalization.
-
Analyze the data to determine the relative fold change in mRNA expression.
Conclusion
This compound is a potent and specific small-molecule agonist of the TLR1/2 complex. Its well-characterized mechanism of action and downstream effects make it an invaluable tool for immunological research. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the biological activities of this compound and explore its potential therapeutic applications in vaccine development and cancer immunotherapy.
References
Unveiling the Selectivity of CU-T12-9 for the TLR1/2 Heterodimer: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the small molecule CU-T12-9 and its specific activation of the Toll-like receptor 1/2 (TLR1/2) heterodimer. Designed for researchers, scientists, and drug development professionals, this document outlines the quantitative data, experimental protocols, and signaling pathways that underscore the selectivity and mechanism of action of this compound.
Core Findings: High Affinity and Selective Activation
This compound is a potent and selective agonist of the TLR1/2 heterodimer.[1][2][3] Cellular studies have demonstrated that this compound exclusively activates human embryonic kidney (HEK)-Blue cells overexpressing hTLR2, with no activation observed in cells expressing other TLRs such as TLR3, TLR4, TLR5, TLR7, and TLR8.[4] This activation is dependent on the presence of both TLR1 and TLR2, as it can be blocked by anti-hTLR1 and anti-hTLR2 antibodies, but not by an anti-hTLR6 antibody.[4] This evidence strongly indicates that this compound's activity is specific to the TLR1/2 heterodimer and not the TLR2/6 heterodimer.
The proposed mechanism involves this compound binding to the interface of TLR1 and TLR2, which facilitates the formation of the heterodimeric complex and initiates downstream signaling. This activation of the TLR1/2 pathway leads to the induction of NF-κB and the subsequent production of downstream effectors including TNF-α, IL-10, and inducible nitric oxide synthase (iNOS).
Quantitative Analysis of this compound Activity
The potency and selectivity of this compound have been quantified through various biophysical and cellular assays. The following table summarizes the key quantitative data.
| Parameter | Value | Assay | Description |
| EC50 | 52.9 nM | HEK-Blue hTLR2 SEAP Assay | The concentration of this compound that induces a half-maximal response in a secreted embryonic alkaline phosphatase (SEAP) reporter assay in HEK-Blue cells expressing human TLR2. |
| EC50 (TNF-α) | 60.46 ± 16.99 nM | ELISA | The concentration of this compound that induces half-maximal TNF-α production. |
| IC50 | 54.4 nM | Fluorescence Anisotropy | The concentration of this compound that causes 50% inhibition of the binding of the known TLR1/2 agonist Pam3CSK4 to the TLR1/2 complex. |
| Ki | 45.4 nM | Competitive Binding Assay | The inhibitory constant for this compound binding to the TLR1/2 complex in the presence of Pam3CSK4. |
| KD (TLR1) | 182 nM | The dissociation constant for the binding of this compound to TLR1. | |
| KD (TLR2) | 478 nM | The dissociation constant for the binding of this compound to TLR2. | |
| Cytotoxicity | Negligible up to 100 µM | Cell Viability Assays | This compound does not show significant toxicity to HEK-Blue hTLR2 and Raw 264.7 cells at concentrations up to 100 µM. |
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize the selectivity of this compound.
HEK-Blue hTLR Cell-Based SEAP Reporter Assay
This assay is used to determine the specific TLR activated by this compound.
-
Cell Lines: HEK-Blue hTLR cells overexpressing a single human TLR (e.g., TLR2, TLR3, TLR4, TLR5, TLR7, or TLR8) and a SEAP reporter gene under the control of an NF-κB-inducible promoter.
-
Cell Culture: Cells are cultured in DMEM supplemented with 10% FBS, penicillin (100 U/mL), and streptomycin (100 µg/mL).
-
Protocol:
-
Seed HEK-Blue hTLR cells in 96-well plates at a density of 4 x 10^4 cells per well and incubate for 24 hours at 37°C.
-
Replace the medium with 200 µL of supplemented Opti-MEM containing various concentrations of this compound.
-
For antibody inhibition studies, pre-incubate the cells with anti-hTLR1, anti-hTLR2, or anti-hTLR6 antibodies for a specified time before adding this compound.
-
Incubate the plates for 24 hours.
-
Collect 20 µL of the cell culture supernatant.
-
Add the supernatant to a new 96-well plate containing a SEAP detection reagent (e.g., QUANTI-Blue).
-
Measure the SEAP activity using a spectrophotometer at the appropriate wavelength.
-
Fluorescence Anisotropy Competitive Binding Assay
This biophysical assay is used to determine the binding affinity of this compound to the TLR1/2 complex.
-
Reagents: Recombinant TLR1 and TLR2 proteins, fluorescently labeled Pam3CSK4 (a known TLR1/2 agonist), and this compound.
-
Protocol:
-
Incubate a constant concentration of the TLR1/2 heterodimer and the fluorescently labeled Pam3CSK4 with varying concentrations of this compound.
-
Allow the binding reaction to reach equilibrium.
-
Measure the fluorescence anisotropy of the solution. A decrease in anisotropy indicates the displacement of the fluorescently labeled ligand by this compound.
-
Calculate the IC50 value by plotting the change in anisotropy against the concentration of this compound.
-
Visualizing the Molecular Interactions and Pathways
The following diagrams illustrate the key signaling pathways and experimental logic involved in the characterization of this compound.
Caption: TLR1/2 signaling pathway activated by this compound.
Caption: Experimental workflow for this compound selectivity.
Caption: Logical deduction of this compound selectivity.
References
Methodological & Application
Application Notes and Protocols for CU-T12-9: An In Vitro Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
CU-T12-9 is a potent and specific small-molecule agonist of the Toll-like receptor 1/2 (TLR1/2) heterodimer.[1][2][3][4][5] It activates downstream signaling pathways, primarily through nuclear factor kappa B (NF-κB), leading to the induction of various immune-modulatory cytokines and effector molecules. These application notes provide detailed protocols for in vitro experiments to characterize the activity of this compound, including its effects on cell viability, TLR1/2 signaling activation, and downstream gene expression.
Introduction
Toll-like receptors (TLRs) are a class of pattern recognition receptors that play a crucial role in the innate immune system. TLR2, in particular, forms heterodimers with TLR1 or TLR6 to recognize a variety of pathogen-associated molecular patterns. This compound has been identified as a selective agonist for the TLR1/2 complex, offering a valuable tool for studying the intricacies of this signaling pathway and for the development of novel vaccine adjuvants and immunotherapies. This document outlines key in vitro assays to investigate the biological functions of this compound.
Data Summary
Quantitative Analysis of this compound Activity
| Parameter | Value | Cell Line/Assay | Reference |
| EC50 (SEAP Assay) | 52.9 nM | HEK-Blue™ hTLR2 | |
| EC50 (TNF-α Activation) | 60.46 ± 16.99 nM | Raw 264.7 | |
| IC50 (Competitive Binding vs. Pam3CSK4) | 54.4 nM | Fluorescence Anisotropy | |
| Optimal Working Concentration | 10 nM - 10 µM | General | |
| Cytotoxicity | No toxicity observed up to 100 µM | HEK-Blue™ hTLR2 and Raw 264.7 |
Signaling Pathway
The mechanism of action of this compound involves its binding to the TLR1 and TLR2 extracellular domains, which facilitates the formation of the TLR1/2 heterodimeric complex. This dimerization initiates a downstream signaling cascade that results in the activation of the transcription factor NF-κB. Activated NF-κB then translocates to the nucleus to induce the expression of various pro-inflammatory cytokines and other effector molecules, including TNF-α, IL-10, and inducible nitric oxide synthase (iNOS).
Caption: this compound induces TLR1/2 heterodimerization and subsequent NF-κB activation.
Experimental Protocols
Cell Culture and Maintenance
Cell Lines:
-
HEK-Blue™ hTLR2 Cells (InvivoGen): These cells are engineered to express human TLR2 and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter. They endogenously express TLR1 and TLR6.
-
Raw 264.7 Cells (ATCC): A murine macrophage cell line commonly used to study inflammatory responses.
-
U937 Cells (ATCC): A human monocytic cell line that can be differentiated into macrophages.
Culture Media:
-
HEK-Blue™ hTLR2 Cells: DMEM, 10% heat-inactivated fetal bovine serum (FBS), 50 U/mL penicillin, 50 µg/mL streptomycin, 100 µg/mL Normocin™, 2 mM L-glutamine. Add selection antibiotics (e.g., Zeocin™) as required.
-
Raw 264.7 and U937 Cells: DMEM, 10% FBS, 50 U/mL penicillin, 50 µg/mL streptomycin, 2 mM L-glutamine.
Culture Conditions:
-
Maintain cells at 37°C in a humidified incubator with 5% CO2.
-
Subculture cells every 2-3 days to maintain logarithmic growth.
Preparation of this compound Stock Solution
-
Solubility: this compound is soluble in DMSO. A stock solution of 100 mM can be prepared.
-
Procedure:
-
Dissolve the required amount of this compound powder in sterile DMSO to make a 100 mM stock solution.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C.
-
Cell Viability Assay (MTT or XTT Assay)
This protocol determines the cytotoxic effects of this compound.
Materials:
-
HEK-Blue™ hTLR2 or Raw 264.7 cells
-
Complete culture medium
-
This compound
-
MTT or XTT reagent
-
Solubilization buffer (for MTT)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 4 x 10^4 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in culture medium (e.g., 0.39 µM to 100 µM).
-
Remove the old medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and an untreated control.
-
Incubate the plate for 24 hours.
-
Add MTT or XTT reagent to each well according to the manufacturer's instructions.
-
Incubate for 2-4 hours.
-
If using MTT, add the solubilization buffer.
-
Read the absorbance on a microplate reader at the appropriate wavelength.
-
Calculate cell viability as a percentage of the untreated control.
TLR1/2 Signaling Activation (SEAP Reporter Assay)
This assay quantifies the activation of the NF-κB pathway in response to this compound.
Caption: Workflow for assessing TLR1/2 activation using a SEAP reporter assay.
Materials:
-
HEK-Blue™ hTLR2 cells
-
Complete culture medium
-
This compound
-
QUANTI-Blue™ Solution (InvivoGen)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed HEK-Blue™ hTLR2 cells in a 96-well plate at a density of 4 x 10^4 cells/well.
-
Incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 0 to 20 µM). A concentration of 60 nM is often sufficient for strong activation. Include a positive control (e.g., Pam3CSK4) and a negative control (vehicle).
-
Incubate for 24 hours.
-
Collect 20 µL of the cell culture supernatant.
-
Add 180 µL of QUANTI-Blue™ Solution to a new 96-well plate.
-
Add the 20 µL of supernatant to the wells containing QUANTI-Blue™ Solution.
-
Incubate at 37°C for 1-3 hours.
-
Measure the absorbance at 620-655 nm using a microplate reader.
-
The level of SEAP activity is proportional to the activation of the NF-κB pathway.
Gene Expression Analysis (RT-qPCR)
This protocol measures the upregulation of target gene mRNA levels following this compound treatment.
Materials:
-
Raw 264.7 cells
-
Complete culture medium
-
This compound
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (e.g., Tlr1, Tlr2, Tnf, Il10, Nos2) and a housekeeping gene (e.g., Actb, Gapdh)
-
qPCR instrument
Procedure:
-
Seed Raw 264.7 cells in a 6-well plate and grow to 70-80% confluency.
-
Treat cells with this compound at various concentrations (e.g., 0.1, 1, 10 µM).
-
Incubate for different time points depending on the target gene:
-
2 hours: for Tlr2 and Il10 mRNA.
-
8 hours: for Tnf mRNA.
-
24 hours: for Tlr1 and Nos2 (iNOS) mRNA.
-
-
Isolate total RNA using a commercial RNA extraction kit.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Perform qPCR using the synthesized cDNA, gene-specific primers, and a qPCR master mix.
-
Analyze the data using the ΔΔCt method to determine the fold change in gene expression relative to the untreated control.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low SEAP activity | Cell density is too low. | Ensure proper cell seeding density. |
| This compound concentration is too low. | Perform a dose-response curve to determine the optimal concentration. | |
| Old QUANTI-Blue™ Solution. | Use fresh reagent. | |
| High background in SEAP assay | Mycoplasma contamination. | Test for and treat mycoplasma contamination. |
| Endotoxin contamination in reagents. | Use endotoxin-free reagents and water. | |
| Inconsistent qPCR results | Poor RNA quality. | Ensure RNA integrity is high (RIN > 8). |
| Inefficient primers. | Validate primer efficiency. | |
| Pipetting errors. | Use calibrated pipettes and proper technique. |
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for the in vitro characterization of this compound. By following these detailed procedures, researchers can effectively investigate its mechanism of action and its effects on TLR1/2 signaling and downstream immune responses. These experiments are crucial for advancing our understanding of TLR biology and for the development of novel therapeutics targeting this pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Specific activation of the TLR1-TLR2 heterodimer by small-molecule agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. invivogen.com [invivogen.com]
- 5. Specific activation of the TLR1-TLR2 heterodimer by small-molecule agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for CU-T12-9 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction:
CU-T12-9 is a potent and selective small-molecule agonist of the Toll-like receptor 1/2 (TLR1/2) heterodimer.[1][2][3] It activates downstream signaling pathways, primarily through the transcription factor NF-κB, leading to the induction of various pro-inflammatory cytokines and chemokines.[1][4] These application notes provide a comprehensive guide for utilizing this compound in cell culture experiments, including recommended concentrations, detailed protocols for key assays, and a summary of its biological activity.
Data Presentation
Quantitative Data Summary for this compound
| Parameter | Value | Cell Line/System | Assay |
| EC50 | 52.9 nM | HEK-Blue™ hTLR2 | SEAP Reporter Assay |
| 60.46 ± 16.99 nM | Raw 264.7 | TNF-α ELISA | |
| IC50 | 54.4 nM | In vitro | Competitive binding with Pam3CSK4 |
| Working Concentration | 10 nM - 10 µM | General Use | Functional Assays |
| 60 nM | HEK-Blue™ hTLR2 | SEAP Reporter Assay | |
| 0.1 - 10 µM | Raw 264.7 | mRNA Upregulation | |
| 5 µM | U937 | NF-κB Reporter Assay | |
| ECmax | 1.2 µM | Raw 264.7 | Nitric Oxide Production |
| 0.4 µM | Primary Rat Macrophages | Nitric Oxide Production | |
| Binding Affinity (KD) | 182 nM (to TLR1) | In vitro | |
| 478 nM (to TLR2) | In vitro | ||
| Inhibitory Constant (Ki) | 45.4 nM | In vitro | Competitive binding with Pam3CSK4 |
| Cytotoxicity | Non-cytotoxic up to 100 µM | HEK-Blue™ hTLR2, Raw 264.7 | Cell Viability Assays |
Signaling Pathway and Experimental Workflow
This compound Signaling Pathway
Caption: this compound activates the TLR1/2 heterodimer, initiating an NF-κB-dependent signaling cascade.
General Experimental Workflow for Cell-Based Assays
Caption: A typical workflow for studying the effects of this compound on cultured cells.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Reconstitution: this compound is typically supplied as a powder. To prepare a stock solution, dissolve it in sterile DMSO. For example, to make a 10 mM stock solution, dissolve 3.62 mg of this compound in 1 mL of DMSO.
-
Solubility: this compound is soluble in DMSO up to 100 mM.
-
Storage: Store the stock solution at -20°C for up to one year or at -80°C for up to two years. Avoid repeated freeze-thaw cycles.
Protocol 2: NF-κB Activation using HEK-Blue™ hTLR2 Reporter Cells
This protocol is adapted from the methodology used in the characterization of this compound.
-
Cell Seeding:
-
Culture HEK-Blue™ hTLR2 cells in DMEM supplemented with 10% FBS, penicillin (100 U/mL), and streptomycin (100 µg/mL).
-
Seed the cells in a 96-well plate at a density of 4 x 10⁴ cells per well in 200 µL of culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
-
Treatment:
-
After 24 hours, carefully remove the culture medium.
-
Prepare working solutions of this compound in supplemented Opti-MEM (containing 0.5% FBS, penicillin, streptomycin, and non-essential amino acids). A typical effective concentration is 60 nM.
-
Add 200 µL of the this compound working solution or control vehicle to the respective wells.
-
Incubate for an additional 24 hours.
-
-
SEAP Detection:
-
Collect 20 µL of the cell culture supernatant from each well and transfer to a new transparent 96-well plate.
-
Add 200 µL of QUANTI-Blue™ reagent to each well.
-
Incubate at 37°C for 1 hour.
-
Measure the absorbance at 620-655 nm using a microplate reader. The absorbance is directly proportional to the NF-κB activity.
-
Protocol 3: Cytokine Induction in Macrophages (e.g., Raw 264.7)
This protocol is based on studies investigating the downstream effects of this compound.
-
Cell Seeding:
-
Culture Raw 264.7 cells in DMEM with 10% FBS and antibiotics.
-
Seed the cells in a 24-well plate at an appropriate density (e.g., 2.5 x 10⁵ cells/well).
-
Allow the cells to adhere overnight.
-
-
Treatment:
-
Prepare various concentrations of this compound (e.g., 0.1 µM, 1 µM, 10 µM) in fresh culture medium.
-
Replace the old medium with the this compound-containing medium.
-
The incubation time will depend on the target cytokine mRNA being measured. For example, for TNF-α mRNA, an 8-hour incubation may be optimal, while for IL-10 mRNA, a 2-hour incubation is recommended. For protein detection by ELISA, a 24-hour incubation is common.
-
-
Analysis:
-
For mRNA analysis (qPCR):
-
Lyse the cells and extract total RNA using a suitable kit.
-
Synthesize cDNA and perform quantitative PCR using primers specific for the cytokines of interest (e.g., TNF-α, IL-10, iNOS).
-
-
For protein analysis (ELISA):
-
Collect the cell culture supernatant.
-
Measure the concentration of secreted cytokines (e.g., TNF-α) using a commercially available ELISA kit, following the manufacturer's instructions.
-
-
Protocol 4: Cell Viability Assay
It is crucial to ensure that the observed effects of this compound are not due to cytotoxicity. This compound has been reported to be non-toxic up to 100 µM in HEK-Blue hTLR2 and Raw 264.7 cells.
-
Cell Seeding:
-
Seed cells (e.g., HEK-Blue hTLR2 or Raw 264.7) in a 96-well plate at a density of 1-2 x 10⁴ cells per well.
-
Incubate overnight.
-
-
Treatment:
-
Treat the cells with a range of this compound concentrations (e.g., 0.1 µM to 100 µM).
-
Incubate for 24-48 hours.
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.
-
Mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm. A decrease in absorbance in treated wells compared to the control indicates cytotoxicity.
-
References
how to dissolve and prepare CU-T12-9 for experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dissolution, preparation, and experimental use of CU-T12-9, a potent and specific small-molecule agonist of the Toll-like receptor 1/2 (TLR1/2) heterodimer. Adherence to these guidelines will ensure reliable and reproducible experimental outcomes.
Introduction
This compound is a synthetic compound that selectively activates the TLR1/2 signaling pathway.[1] By binding to the interface of the TLR1 and TLR2 heterodimer, it mimics the action of natural bacterial lipoproteins, initiating a downstream signaling cascade that results in the activation of the transcription factor NF-κB and the subsequent expression of various pro-inflammatory cytokines and chemokines.[1] This makes this compound a valuable tool for studying innate immunity, vaccine adjuvant development, and cancer immunotherapy. This document outlines the necessary procedures for preparing this compound for both in vitro and in vivo experiments.
Chemical Properties and Solubility
This compound is a yellow powder with a molecular weight of 362.31 g/mol and a chemical formula of C₁₇H₁₃F₃N₄O₂.[1][2] Proper dissolution is critical for its biological activity. The table below summarizes its solubility in common laboratory solvents.
| Solvent | Maximum Concentration (mM) | Maximum Concentration (mg/mL) | Notes |
| DMSO | 100 mM | ~36.23 mg/mL | Use fresh, anhydrous DMSO as it is hygroscopic, which can reduce solubility. |
| Ethanol | 20 mM | ~7.25 mg/mL | --- |
| Water | Insoluble | Insoluble | --- |
Preparation of Stock and Working Solutions
3.1. Materials Required:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes
3.2. Preparation of DMSO Stock Solution (10 mM):
-
Aseptically weigh the required amount of this compound powder. For 1 mL of a 10 mM stock solution, 0.362 mg of this compound is needed.
-
Add the appropriate volume of anhydrous DMSO to the powder.
-
Vortex the solution thoroughly until the powder is completely dissolved, resulting in a clear solution.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to one year or at -80°C for up to two years.
3.3. Preparation of In Vitro Working Solutions: For cell-based assays, the DMSO stock solution can be further diluted in cell culture medium to the desired final concentration. The typical working concentration for this compound in cell culture is between 10 nM and 10 µM.
Protocol:
-
Thaw a single-use aliquot of the 10 mM this compound DMSO stock solution.
-
Perform a serial dilution of the stock solution in sterile cell culture medium to achieve the final desired concentration.
-
Ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
Add the diluted this compound solution to the cells and incubate for the desired period.
3.4. Preparation of In Vivo Working Solutions: For animal studies, a specific formulation is required to ensure bioavailability and minimize toxicity. The following protocol provides a common formulation using co-solvents.
Protocol:
-
Prepare a 20.8 mg/mL stock solution of this compound in DMSO.
-
To prepare a 1 mL working solution, take 100 µL of the DMSO stock solution and add it to 400 µL of PEG300. Mix until the solution is clear.
-
Add 50 µL of Tween-80 to the mixture and mix thoroughly.
-
Add 450 µL of saline to bring the final volume to 1 mL. This will yield a clear solution with a this compound concentration of ≥ 2.08 mg/mL.
-
The final solution should be prepared fresh before each experiment.
Experimental Protocols
4.1. In Vitro TLR1/2 Activation Assay using HEK-Blue™ hTLR2 Cells: This protocol describes how to measure the activation of the TLR1/2 pathway by this compound using HEK-Blue™ hTLR2 reporter cells, which express a secreted embryonic alkaline phosphatase (SEAP) gene under the control of an NF-κB-inducible promoter.
Methodology:
-
Seed HEK-Blue™ hTLR2 cells in a 96-well plate at a density of 4 x 10⁴ cells per well in 180 µL of DMEM supplemented with 10% FBS, penicillin, and streptomycin.
-
Incubate the cells for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare working solutions of this compound in culture medium at various concentrations (e.g., 0.1 nM to 10 µM).
-
Add 20 µL of the this compound working solutions to the respective wells. Include a vehicle control (medium with the same percentage of DMSO) and a positive control (e.g., Pam3CSK4).
-
Incubate the plate for 24 hours at 37°C.
-
To measure SEAP activity, collect 20 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.
-
Add 200 µL of QUANTI-Blue™ solution to each well and incubate at 37°C for 1-3 hours.
-
Measure the absorbance at 620-655 nm using a microplate reader. The EC₅₀ for this compound in this assay is approximately 52.9 nM.
4.2. Cytokine Induction in Macrophage Cell Lines (e.g., Raw 264.7): This protocol outlines the procedure for assessing the induction of pro-inflammatory cytokines following treatment with this compound in a macrophage cell line.
Methodology:
-
Plate Raw 264.7 cells in a 24-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with this compound at various concentrations (e.g., 0.1 µM to 10 µM) for a specified time (e.g., 2, 8, or 24 hours) to measure mRNA upregulation of cytokines like TNF, IL-10, and iNOS.
-
After the incubation period, collect the cell culture supernatant to measure cytokine protein levels using ELISA or a multiplex bead-based assay.
-
Alternatively, lyse the cells to extract total RNA for gene expression analysis by quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of target genes.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of this compound and a general experimental workflow for its use.
References
Application Notes and Protocols for CU-T12-9 in HEK-Blue™ hTLR2 Cell Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
CU-T12-9 is a small-molecule agonist that specifically targets the Toll-like receptor 1/2 (TLR1/TLR2) heterodimer to initiate downstream signaling pathways.[1][2][3] This compound has been identified as a potent activator of both the innate and adaptive immune systems.[1][4] HEK-Blue™ hTLR2 cells are a genetically engineered human embryonic kidney (HEK293) cell line designed to study TLR2 signaling. These cells stably express human TLR2 and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter. Upon activation of TLR2, downstream signaling leads to the expression and secretion of SEAP, which can be readily quantified. This system provides a robust and specific platform for evaluating the activity of TLR2 modulators like this compound.
This compound selectively activates the TLR1/2 heterodimer and not the TLR2/6 heterodimer. Its binding facilitates the formation of the TLR1/2 complex, which in turn activates downstream signaling through the NF-κB pathway. This leads to the production of various downstream effectors, including tumor necrosis factor-alpha (TNF-α), interleukin-10 (IL-10), and inducible nitric oxide synthase (iNOS).
These application notes provide detailed protocols for utilizing this compound in HEK-Blue™ hTLR2 cell assays, along with relevant quantitative data and pathway diagrams to facilitate experimental design and data interpretation.
Data Presentation
Quantitative Data for this compound
| Parameter | Value | Cell Line/Assay | Reference |
| EC50 | 52.9 nM | HEK-Blue™ hTLR2 SEAP Assay | |
| IC50 (vs. Pam₃CSK₄) | 54.4 nM | Fluorescence Anisotropy Assay | |
| Working Concentration | 10 nM - 10 µM | HEK-Blue™ hTLR2 Cellular Assays | |
| Optimal Concentration for SEAP Activation | 60 nM | HEK-Blue™ hTLR2 SEAP Assay | |
| Cytotoxicity | Negligible up to 100 µM | HEK-Blue™ hTLR2 and Raw 264.7 cells |
Specifications of this compound
| Property | Value |
| CAS Number | 1821387-73-8 |
| Molecular Formula | C₁₇H₁₃F₃N₄O₂ |
| Molecular Weight | 362.31 g/mol |
| Purity | ≥95% (UHPLC) |
| Solubility | 100 mM in DMSO |
Signaling Pathway and Experimental Workflow
This compound-Mediated TLR1/TLR2 Signaling Pathway
References
Application of CU-T12-9 in RAW 264.7 Macrophage Studies: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for studying the effects of CU-T12-9, a selective Toll-like receptor 1/2 (TLR1/2) agonist, in the murine macrophage cell line RAW 264.7. These cells are a widely used model for investigating innate immune responses.
Introduction to this compound
This compound is a small molecule that specifically activates the TLR1/2 heterodimer, initiating downstream signaling cascades.[1][2][3][4] This activation of the innate immune system makes this compound a valuable tool for research in immunology, vaccine development, and oncology. In RAW 264.7 macrophages, this compound has been shown to signal through the NF-κB pathway, leading to the production of various effector molecules, including cytokines and nitric oxide.[1]
Data Summary
The following tables summarize the quantitative data regarding the effects of this compound on RAW 264.7 cells and related systems.
Table 1: In Vitro Efficacy and Cytotoxicity of this compound
| Parameter | Cell Line | Value | Reference |
| EC50 (SEAP Assay) | HEK-Blue hTLR2 | 52.9 nM | |
| IC50 (Competitive Binding with Pam3CSK4) | N/A | 54.4 nM | |
| Cytotoxicity | RAW 264.7 | No toxicity observed up to 100 µM (24 hours) |
Table 2: Effects of this compound on Gene Expression in RAW 264.7 Macrophages
| Target Gene | Concentration Range | Treatment Time | Observation | Reference |
| TLR1 mRNA | 0.1 - 10 µM | 24 hours | Upregulation | |
| TLR2 mRNA | 0.1 - 10 µM | 2 hours | Upregulation | |
| TNF mRNA | 0.1 - 10 µM | 8 hours | Upregulation | |
| IL-10 mRNA | 0.1 - 10 µM | 2 hours | Upregulation | |
| iNOS mRNA | 0.1 - 10 µM | 24 hours | Upregulation |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its study in RAW 264.7 cells.
Caption: Signaling pathway of this compound in RAW 264.7 macrophages.
Caption: General experimental workflow for studying this compound in RAW 264.7 cells.
Experimental Protocols
Cell Culture of RAW 264.7 Macrophages
Materials:
-
RAW 264.7 cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) with high glucose
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (100x)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA (0.25%)
-
Cell scraper
-
Culture flasks (T-75) and plates (6-well, 24-well, 96-well)
Protocol:
-
Maintain RAW 264.7 cells in T-75 flasks with DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
For subculturing, aspirate the old medium and wash the cells once with sterile PBS.
-
Add 2-3 mL of fresh medium and gently detach the cells using a cell scraper.
-
Resuspend the cells in fresh medium and seed into new flasks or plates at the desired density. For experiments, a seeding density of 1 x 10^5 to 5 x 10^5 cells/mL is typically used.
Cell Viability Assay (MTT Assay)
Materials:
-
RAW 264.7 cells
-
This compound
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0.39-100 µM) for 24 hours.
-
After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Nitric Oxide (NO) Production Assay (Griess Assay)
Materials:
-
RAW 264.7 cells
-
This compound
-
24-well or 96-well plates
-
Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite standard solution
Protocol:
-
Seed RAW 264.7 cells in a 24-well or 96-well plate and allow them to adhere.
-
Treat the cells with this compound at desired concentrations for 24 hours.
-
Prepare the Griess reagent by mixing equal volumes of Component A and Component B just before use.
-
Collect 100 µL of the cell culture supernatant from each well.
-
Add 100 µL of the Griess reagent to the supernatant.
-
Incubate for 10-15 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm. A standard curve using sodium nitrite should be prepared to quantify the nitrite concentration.
Cytokine Measurement (ELISA)
Materials:
-
RAW 264.7 cells
-
This compound
-
24-well plates
-
ELISA kits for mouse TNF-α and IL-10
Protocol:
-
Seed RAW 264.7 cells in a 24-well plate.
-
Treat the cells with this compound for the desired time (e.g., 8 hours for TNF-α, 2 hours for IL-10).
-
Collect the cell culture supernatants and centrifuge to remove any debris.
-
Perform the ELISA for TNF-α and IL-10 according to the manufacturer's instructions provided with the kits.
Quantitative Real-Time PCR (qPCR)
Materials:
-
RAW 264.7 cells
-
This compound
-
6-well plates
-
RNA extraction kit (e.g., TRIzol)
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
Primers for mouse TLR1, TLR2, TNF-α, IL-10, iNOS, and a housekeeping gene (e.g., β-actin or GAPDH)
Protocol:
-
Seed RAW 264.7 cells in 6-well plates.
-
Treat the cells with this compound for the appropriate duration based on the target gene (see Table 2).
-
Extract total RNA from the cells using an RNA extraction kit.
-
Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
Perform qPCR using SYBR Green master mix and specific primers for the target genes.
-
Analyze the data using the ΔΔCt method to determine the relative gene expression levels, normalized to the housekeeping gene.
Western Blotting
Materials:
-
RAW 264.7 cells
-
This compound
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-IκBα, anti-IκBα, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Seed RAW 264.7 cells in 6-well plates and treat with this compound for a short duration (e.g., 15-60 minutes) to observe signaling events.
-
Lyse the cells with RIPA buffer and determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Future Research Directions
While this compound is well-characterized as a TLR1/2 agonist, its effects on other innate immune pathways, such as the NLRP3 inflammasome, in RAW 264.7 cells are not yet fully elucidated. Future studies could investigate whether this compound can prime or activate the NLRP3 inflammasome, leading to the release of IL-1β and IL-18. This could provide further insights into its immunomodulatory properties.
References
- 1. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. 2.12. Nitric Oxide Assay in LPS-Stimulated RAW 264.7 [bio-protocol.org]
- 3. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Measuring TNF-α Induction by CU-T12-9
For Researchers, Scientists, and Drug Development Professionals
Introduction
CU-T12-9 is a synthetic, small-molecule agonist that specifically targets the Toll-like receptor 1 and 2 (TLR1/TLR2) heterodimer complex.[1][2][3][4][5] This selective activation initiates a downstream signaling cascade that results in the production of various pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α). Unlike natural TLR2 ligands, this compound offers the advantage of high specificity and minimal cytotoxicity, making it a valuable tool for studying innate immunity and for the development of novel vaccine adjuvants and immunomodulatory therapeutics. These protocols provide detailed methodologies for the reliable and reproducible measurement of this compound-induced TNF-α production in relevant cell lines.
Mechanism of Action: this compound Signaling Pathway
This compound facilitates the formation of the TLR1/TLR2 heterodimeric complex. This binding event triggers a signaling cascade through the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor. Activated NF-κB translocates to the nucleus and induces the transcription of target genes, including TNF-α, Interleukin-10 (IL-10), and inducible nitric oxide synthase (iNOS).
References
Application Notes and Protocols for Assessing IL-10 Production with CU-T12-9 Stimulation
Introduction
CU-T12-9 is a synthetic, small-molecule agonist that selectively activates the Toll-like receptor 1 and Toll-like receptor 2 (TLR1/TLR2) heterodimer.[1][2][3] Unlike natural TLR2 ligands, such as bacterial lipoproteins, this compound has a distinct chemical structure.[1] Its primary mechanism of action involves binding to the interface of the TLR1/TLR2 complex, which facilitates the formation of the heterodimer and initiates downstream signaling cascades.[4] This activation specifically proceeds through the MyD88-dependent pathway, leading to the activation of the transcription factor NF-κB. The activation of NF-κB results in the upregulation and expression of various downstream effectors, including the anti-inflammatory cytokine Interleukin-10 (IL-10), as well as other molecules like TNF-α and inducible nitric oxide synthase (iNOS).
The selective activation of the TLR1/TLR2 complex, without engaging the TLR2/TLR6 heterodimer, makes this compound a valuable tool for researchers studying innate immunity and developing targeted immunomodulatory therapies. These application notes provide detailed protocols for stimulating and quantifying IL-10 production in cell-based assays using this compound.
Signaling Pathway of this compound-Induced IL-10 Production
This compound initiates a signaling cascade by binding to the TLR1/TLR2 heterodimer on the cell surface. This binding event recruits intracellular Toll/IL-1 receptor (TIR) domain-containing adaptor proteins, which triggers a series of downstream events culminating in the activation of NF-κB. Activated NF-κB then translocates to the nucleus, where it binds to promoter regions of target genes, including the gene for IL-10, thereby inducing its transcription and subsequent protein secretion.
References
Practical Guide to Using CU-T12-9 in Immunology Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
CU-T12-9 is a potent and specific small-molecule agonist of the Toll-like receptor 1/2 (TLR1/2) heterodimer, playing a significant role in the activation of innate and adaptive immune responses.[1][2][3] This document provides a practical guide for utilizing this compound in immunology research, detailing its mechanism of action, experimental protocols, and relevant quantitative data.
Mechanism of Action: this compound directly targets the TLR1/2 complex by binding to the interface of TLR1 and TLR2.[3][4] This interaction facilitates the formation of the TLR1/2 heterodimer, which in turn initiates a downstream signaling cascade through the activation of the transcription factor NF-κB. The activation of NF-κB leads to the production of various pro-inflammatory cytokines and other effector molecules, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-10 (IL-10), and inducible Nitric Oxide Synthase (iNOS). This compound selectively activates the TLR1/2 heterodimer and not the TLR2/6 heterodimer.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound activity from various in vitro assays.
Table 1: Potency and Binding Affinity of this compound
| Parameter | Value | Assay System | Reference |
| EC50 (SEAP Assay) | 52.9 nM | HEK-Blue hTLR2 cells | |
| EC50 (TNF-α Activation) | 60.46 ± 16.99 nM | Not specified | |
| IC50 (Competitive Binding) | 54.4 nM | Fluorescence anisotropy with Pam3CSK4 |
Table 2: Effective Concentrations of this compound in Cell-Based Assays
| Cell Line | Assay | Effective Concentration | Duration | Observed Effect | Reference |
| HEK-Blue hTLR2 | SEAP Reporter Assay | 60 nM | 24 hours | Strong activation of SEAP signaling | |
| Raw 264.7 | mRNA Upregulation | 0.1 - 10 µM | 2 hours | Activation of TLR2 and IL-10 mRNA | |
| Raw 264.7 | mRNA Upregulation | 0.1 - 10 µM | 8 hours | Activation of TNF mRNA | |
| Raw 264.7 | mRNA Upregulation | 0.1 - 10 µM | 24 hours | Activation of TLR1 and iNOS mRNA | |
| U937 | NF-κB Reporter Assay | 5 µM | Not specified | Activation comparable to 66 nM Pam3CSK4 | |
| Raw 264.7 & Primary Rat Macrophages | Nitric Oxide Production | Not specified | Not specified | Efficiently triggered NO production |
Table 3: Cytotoxicity Data
| Cell Line | Concentration | Duration | Result | Reference |
| HEK-Blue hTLR2 | Up to 100 µM | 24 hours | No toxicity observed | |
| Raw 264.7 | Up to 100 µM | 24 hours | No toxicity observed |
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound induced TLR1/2 signaling pathway.
Caption: Workflow for a SEAP reporter assay using this compound.
Experimental Protocols
TLR1/2 Activation using HEK-Blue™ hTLR2 Cells (SEAP Reporter Assay)
This protocol is designed to quantify the activation of the TLR1/2 signaling pathway by this compound using a secreted embryonic alkaline phosphatase (SEAP) reporter system.
Materials:
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HEK-Blue™ hTLR2 cells (InvivoGen)
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DMEM, high glucose, supplemented with 10% FBS, 10x penicillin/streptomycin, and 10x L-glutamine
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Opti-MEM™ I Reduced Serum Medium
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This compound (stock solution in DMSO)
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Pam3CSK4 (positive control for TLR1/2)
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Pam2CSK4 (negative control for TLR1/2 specificity)
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QUANTI-Blue™ Solution (InvivoGen)
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96-well cell culture plates
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Spectrophotometer (plate reader)
Procedure:
-
Cell Seeding:
-
Culture HEK-Blue™ hTLR2 cells in supplemented DMEM.
-
Seed the cells into a 96-well plate at a density of 4 x 104 cells per well in 200 µL of culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Treatment Preparation:
-
Prepare working solutions of this compound, Pam3CSK4, and Pam2CSK4 in Opti-MEM™. A final concentration of 60 nM for this compound is a good starting point.
-
-
Cell Treatment:
-
Carefully remove the culture medium from the wells.
-
Add 200 µL of the prepared treatments (or vehicle control) to the respective wells.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
SEAP Detection:
-
Transfer 20 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 180 µL of QUANTI-Blue™ Solution to each well containing the supernatant.
-
Incubate the plate at 37°C for 1-3 hours.
-
Measure the optical density (OD) at 620-655 nm using a spectrophotometer.
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The OD is directly proportional to the amount of SEAP produced, indicating the level of NF-κB activation.
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Analysis of mRNA Upregulation in Macrophages
This protocol outlines the procedure for measuring the upregulation of genes downstream of TLR1/2 activation in a macrophage cell line.
Materials:
-
Raw 264.7 cells
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DMEM, high glucose, supplemented with 10% FBS and antibiotics
-
This compound (stock solution in DMSO)
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6-well cell culture plates
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RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
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cDNA synthesis kit
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qPCR master mix and primers for target genes (e.g., Tlr1, Tlr2, Tnf, Il10, Nos2) and a housekeeping gene (e.g., Actb, Gapdh).
Procedure:
-
Cell Seeding:
-
Seed Raw 264.7 cells in 6-well plates at an appropriate density to reach 70-80% confluency on the day of treatment.
-
-
Cell Treatment:
-
Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control for different time points (e.g., 2, 8, 24 hours) based on the target gene of interest.
-
-
RNA Extraction:
-
At the end of the treatment period, lyse the cells directly in the wells and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
-
cDNA Synthesis:
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
-
Quantitative PCR (qPCR):
-
Perform qPCR using the synthesized cDNA, specific primers for the target genes, and a suitable qPCR master mix.
-
Analyze the data using the ΔΔCt method to determine the fold change in gene expression relative to the vehicle-treated control.
-
Measurement of Nitric Oxide (NO) Production
This protocol describes the colorimetric detection of nitrite, a stable product of NO, in cell culture supernatants using the Griess reagent.
Materials:
-
Raw 264.7 cells or primary macrophages
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Appropriate cell culture medium
-
This compound (stock solution in DMSO)
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Griess Reagent System (Promega or equivalent)
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96-well cell culture plates
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Spectrophotometer (plate reader)
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate and allow them to adhere.
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Treat the cells with this compound at desired concentrations.
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-
Sample Collection:
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After the desired incubation period (e.g., 24 hours), collect the cell culture supernatants.
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-
Griess Assay:
-
Add the Griess reagents to the supernatants according to the manufacturer's protocol.
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Incubate for the recommended time to allow for color development.
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Measure the absorbance at the appropriate wavelength (typically 540-550 nm).
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Quantify the nitrite concentration by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite.
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Disclaimer: This guide is intended for research use only. Please refer to the specific product datasheets and relevant literature for detailed information and safety precautions.
References
Application Notes and Protocols: CU-T12-9 as a Positive Control for TLR1/2 Activation
For Researchers, Scientists, and Drug Development Professionals
Introduction
CU-T12-9 is a potent and specific small-molecule agonist of the Toll-like receptor 1/2 (TLR1/2) heterodimer.[1][2][3] It activates the innate immune system by mimicking pathogen-associated molecular patterns (PAMPs) that are recognized by this receptor complex.[3][4] Unlike natural TLR2 ligands such as Pam3CSK4, this compound is a synthetic compound with high selectivity for the TLR1/2 heterodimer over the TLR2/6 heterodimer. Its mechanism of action involves binding to both TLR1 and TLR2, which facilitates the formation of the heterodimeric complex and initiates downstream signaling cascades. This activation ultimately leads to the nuclear translocation of NF-κB and the expression of various pro-inflammatory cytokines and chemokines, including TNF-α and IL-10. These characteristics make this compound an ideal positive control for in vitro and cell-based assays designed to study TLR1/2 activation and for screening potential TLR1/2 antagonists.
Mechanism of Action
This compound specifically binds to the TLR1 and TLR2 receptors, promoting their heterodimerization. This conformational change recruits intracellular adaptor proteins, primarily MyD88, to the Toll/interleukin-1 receptor (TIR) domains of the TLRs. This initiates a signaling cascade involving IRAK kinases and TRAF6, leading to the activation of the IKK complex. The IKK complex then phosphorylates the inhibitory protein IκB, targeting it for degradation and releasing the transcription factor NF-κB. Liberated NF-κB translocates to the nucleus, where it binds to specific DNA sequences in the promoter regions of target genes, inducing the transcription of pro-inflammatory cytokines, chemokines, and other immune-related genes.
Caption: TLR1/2 Signaling Pathway Activated by this compound.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound in relevant cell-based assays.
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line | Assay | Value | Reference |
| EC50 | HEK-Blue™ hTLR2 | SEAP Reporter Assay | 52.9 nM | |
| EC50 | Raw 264.7 | TNF-α Secretion (ELISA) | 60.46 ± 16.99 nM | |
| IC50 (Competitive Binding) | TLR1/2 Complex | Fluorescence Anisotropy | 54.4 nM (vs. Pam3CSK4) |
Table 2: Effective Concentrations of this compound for Downstream Effects
| Effect | Cell Line | Concentration | Incubation Time | Reference |
| NF-κB Activation | U937 Macrophages | 5 µM | 24 hours | |
| Nitric Oxide (NO) Production | Raw 264.7 Macrophages | ECmax = 1.2 µM | 24 hours | |
| TLR1 mRNA Upregulation | Raw 264.7 Macrophages | 0.1 - 10 µM | 24 hours | |
| TLR2 mRNA Upregulation | Raw 264.7 Macrophages | 0.1 - 10 µM | 2 hours | |
| TNF-α mRNA Upregulation | Raw 264.7 Macrophages | 0.1 - 10 µM | 8 hours | |
| IL-10 mRNA Upregulation | Raw 264.7 Macrophages | 0.1 - 10 µM | 2 hours |
Experimental Protocols
Herein, we provide detailed protocols for common assays where this compound serves as a positive control.
Protocol 1: NF-κB Activation using a SEAP Reporter Assay in HEK-Blue™ hTLR2 Cells
This protocol describes the use of HEK-Blue™ hTLR2 cells, which are engineered to express a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.
Materials:
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HEK-Blue™ hTLR2 cells
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DMEM, high glucose, with 10% FBS, penicillin-streptomycin, and L-glutamine
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This compound
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Pam3CSK4 (optional, as another positive control)
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Test compounds (e.g., potential TLR1/2 antagonists)
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QUANTI-Blue™ Solution
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96-well flat-bottom cell culture plates
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Spectrophotometer (620-650 nm)
Procedure:
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Cell Seeding:
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Culture HEK-Blue™ hTLR2 cells in DMEM supplemented with 10% FBS and antibiotics.
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Plate cells in a 96-well plate at a density of 4 x 10^4 cells per well in 180 µL of culture medium.
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Incubate for 24 hours at 37°C in a 5% CO2 incubator.
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Compound Treatment:
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Prepare a 10X stock solution of this compound (e.g., 600 nM) in the appropriate vehicle (e.g., DMSO, ensuring the final DMSO concentration is ≤ 0.5%).
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Prepare 10X stock solutions of test compounds.
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Add 20 µL of the 10X compound solutions to the respective wells. For the positive control, add 20 µL of the 10X this compound solution. For the negative control, add 20 µL of the vehicle.
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-
Incubation:
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Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
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SEAP Detection:
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Add 180 µL of QUANTI-Blue™ Solution to a new 96-well plate.
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Transfer 20 µL of the cell culture supernatant from the treatment plate to the corresponding wells of the plate containing QUANTI-Blue™ Solution.
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Incubate at 37°C for 1-3 hours.
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Measure the absorbance at 620-650 nm using a spectrophotometer.
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Caption: SEAP Reporter Assay Workflow.
Protocol 2: Cytokine Secretion (TNF-α) Measurement in Raw 264.7 Macrophages by ELISA
This protocol details the measurement of TNF-α secreted by Raw 264.7 murine macrophage cells upon stimulation with this compound.
Materials:
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Raw 264.7 cells
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DMEM, high glucose, with 10% FBS and penicillin-streptomycin
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This compound
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LPS (optional, as a broader TLR agonist control)
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Test compounds
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Mouse TNF-α ELISA kit
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96-well flat-bottom cell culture plates
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ELISA plate reader
Procedure:
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Cell Seeding:
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Culture Raw 264.7 cells in complete DMEM.
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Plate cells in a 96-well plate at a density of 5 x 10^4 cells per well in 180 µL of culture medium.
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Incubate for 24 hours at 37°C in a 5% CO2 incubator.
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Compound Treatment:
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Prepare 10X stock solutions of this compound (e.g., 1 µM) and test compounds in the appropriate vehicle.
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Add 20 µL of the 10X solutions to the respective wells.
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Incubation:
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Incubate the plate for 8-24 hours at 37°C in a 5% CO2 incubator. The optimal time for TNF-α production should be determined empirically but an 8-hour time point is a good starting point for mRNA upregulation.
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Supernatant Collection:
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Centrifuge the plate at 300 x g for 5 minutes.
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Carefully collect the supernatant without disturbing the cell pellet.
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ELISA:
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Perform the TNF-α ELISA on the collected supernatants according to the manufacturer's instructions.
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Read the absorbance on an ELISA plate reader and calculate the concentration of TNF-α based on the standard curve.
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Caption: TNF-α ELISA Workflow.
This compound is a well-characterized, specific, and potent agonist for the TLR1/2 heterodimer, making it an invaluable tool for immunology and drug discovery research. Its use as a positive control ensures the validity and reliability of assays designed to investigate TLR1/2 signaling. The protocols and data presented here provide a comprehensive guide for researchers to effectively utilize this compound in their experimental workflows.
References
Troubleshooting & Optimization
troubleshooting CU-T12-9 solubility issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CU-T12-9.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule agonist that specifically targets and activates the Toll-like receptor 1/2 (TLR1/2) heterodimer.[1][2] Its mechanism of action involves binding to the TLR1/2 complex, which facilitates the formation of the heterodimer.[3][4] This activation initiates a downstream signaling cascade through the transcription factor NF-κB, leading to the increased expression of various downstream effectors, including TNF-α, IL-10, and inducible nitric oxide synthase (iNOS).
Q2: I am observing low or no activity of this compound in my cell-based assays. What could be the issue?
Several factors could contribute to the lack of activity. Firstly, ensure that your cell line expresses both TLR1 and TLR2, as both are required for this compound activity. The activity of this compound is dependent on the formation of the TLR1/2 heterodimer. Secondly, verify the final concentration of this compound in your assay. The reported EC50 for this compound is approximately 52.9 nM. A typical working concentration ranges from 10 nM to 10 µM. Finally, improper storage of the compound or its solutions can lead to degradation and loss of activity.
Q3: Are there any known off-target effects of this compound?
This compound is known to be a selective agonist for TLR1/2. Studies have shown that it does not activate other TLRs such as TLR2/6, TLR3, TLR4, TLR5, TLR7, and TLR8. This specificity has been confirmed in HEK-Blue hTLR2 cells, where activation was blocked by anti-hTLR1 and anti-hTLR2 antibodies, but not by an anti-hTLR6 antibody.
Troubleshooting Guide: Solubility Issues
Problem: I am having difficulty dissolving this compound powder.
Solution:
This compound is a yellow, solid powder. For initial stock solutions, it is highly soluble in DMSO. It is also soluble in ethanol. It is important to use fresh, anhydrous DMSO as moisture can negatively impact solubility. If you are still experiencing issues, gentle warming or sonication can aid in dissolution.
Problem: My this compound solution appears cloudy or has precipitated after dilution.
Solution:
Precipitation upon dilution into aqueous media is a common issue for hydrophobic compounds like this compound. Here are a few strategies to address this:
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Use of Co-solvents: For in vivo or certain in vitro applications, a multi-step dilution process using co-solvents is recommended. A common formulation involves initially dissolving this compound in DMSO, followed by dilution with PEG300 and Tween-80 before the final addition of saline or culture medium.
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Stepwise Dilution: When diluting your DMSO stock solution into an aqueous buffer or cell culture medium, it is crucial to add the stock solution to the aqueous phase slowly while vortexing or stirring to ensure rapid mixing and prevent localized high concentrations that can lead to precipitation.
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Final DMSO Concentration: Be mindful of the final concentration of DMSO in your working solution, as high concentrations can be toxic to cells. It is advisable to keep the final DMSO concentration below 0.5%.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Reported Solubility | Source(s) |
| DMSO | ~36 mg/mL (100 mM) to 250 mg/mL (690.02 mM) | |
| Ethanol | ~20 mM | |
| Water | Insoluble |
Table 2: Stock Solution Preparation Examples
| Desired Stock Concentration | Mass of this compound | Volume of DMSO |
| 10 mM | 1 mg | 0.276 mL |
| 10 mM | 5 mg | 1.38 mL |
| 10 mM | 10 mg | 2.76 mL |
Note: The molecular weight of this compound is 362.31 g/mol .
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
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Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
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Add the appropriate volume of fresh, anhydrous DMSO to achieve a final concentration of 10 mM (see Table 2 for examples).
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Vortex the solution until the powder is completely dissolved. Gentle warming or sonication can be used to aid dissolution.
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Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
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Store the stock solution at -20°C or -80°C for long-term stability.
Protocol 2: Preparation of a Working Solution for Cell-Based Assays
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Thaw a frozen aliquot of the 10 mM this compound stock solution.
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Perform serial dilutions of the stock solution in your desired cell culture medium to achieve the final working concentration.
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It is recommended to add the this compound stock solution to the culture medium while gently vortexing to ensure proper mixing and minimize precipitation.
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Ensure the final concentration of DMSO in the working solution is not toxic to your cells (typically <0.5%).
Protocol 3: Recommended In Vivo Formulation
This protocol is adapted from manufacturer recommendations and provides a clear solution.
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Prepare a concentrated stock solution of this compound in DMSO (e.g., 20.8 mg/mL).
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In a sterile tube, add 100 µL of the this compound DMSO stock solution to 400 µL of PEG300. Mix thoroughly.
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To this mixture, add 50 µL of Tween-80 and mix until the solution is clear.
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Finally, add 450 µL of saline to bring the total volume to 1 mL. Mix well. The final concentration in this example would be 2.08 mg/mL.
Visualizations
Caption: this compound activates the TLR1/2 signaling pathway.
Caption: A generalized workflow for experiments involving this compound.
Caption: A decision tree for troubleshooting this compound solubility.
References
Optimizing CU-T12-9 Incubation Time for Maximum Response: A Technical Guide
Technical Support Center
This guide provides researchers, scientists, and drug development professionals with essential information for optimizing the incubation time of CU-T12-9, a selective TLR1/TLR2 agonist, to achieve maximal experimental response. It includes frequently asked questions, troubleshooting advice, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a small-molecule agonist that specifically targets and activates the Toll-like receptor 1/2 (TLR1/2) heterodimer.[1][2][3][4] This activation initiates a downstream signaling cascade through the nuclear factor-kappa B (NF-κB) pathway.[1] Consequently, this leads to the upregulation of various pro-inflammatory cytokines and chemokines, including tumor necrosis factor-alpha (TNF-α), interleukin-10 (IL-10), and inducible nitric oxide synthase (iNOS).
Q2: What is a typical effective concentration range for this compound?
A2: The effective concentration of this compound can vary depending on the cell type and the specific assay. However, it has been shown to be a potent agonist with an EC50 of approximately 52.9 nM in HEK-Blue™ hTLR2 cells for secreted embryonic alkaline phosphatase (SEAP) reporter assays. A general working concentration range is between 10 nM and 10 µM. For specific mRNA expression studies in Raw 264.7 cells, concentrations of 0.1, 1, and 10 µM have been effectively used.
Q3: How does incubation time affect the response to this compound?
A3: The optimal incubation time is highly dependent on the specific downstream effector being measured. The expression of different genes and the production of their corresponding proteins occur at different rates. For instance, early-response genes may show peak mRNA expression within a few hours, while the accumulation of secreted proteins will require a longer period.
Q4: Is this compound cytotoxic at high concentrations or with prolonged incubation?
A4: this compound has been shown to have negligible cytotoxicity at concentrations up to 100 µM when incubated for 24 hours in HEK-Blue™ hTLR2 and Raw 264.7 cells. However, it is always recommended to perform a cytotoxicity assay (e.g., MTT or LDH assay) with your specific cell line and experimental conditions to rule out any potential toxic effects, especially when using longer incubation times.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no response to this compound treatment. | Suboptimal incubation time: The incubation period may be too short to detect the desired response. | Refer to the time-course data in Table 1. For mRNA analysis, consider time points between 2 and 24 hours. For protein detection (e.g., ELISA, SEAP), a longer incubation of 24 hours is a good starting point. |
| Incorrect concentration: The concentration of this compound may be too low. | Perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay. A range of 10 nM to 10 µM is recommended. | |
| Cell line suitability: The cell line may not express sufficient levels of TLR1 and TLR2. | Use a cell line known to be responsive to TLR1/2 agonists, such as HEK-Blue™ hTLR2, Raw 264.7, or U937 cells. Confirm TLR1 and TLR2 expression in your cell line of interest. | |
| High background signal. | Contamination: Bacterial or mycoplasma contamination can activate TLRs and lead to a high background. | Ensure aseptic cell culture techniques. Regularly test cell lines for mycoplasma contamination. Use this compound that is guaranteed to be free of bacterial contamination. |
| Serum components: Components in fetal bovine serum (FBS) can sometimes activate TLRs. | Consider reducing the serum concentration during the treatment period or using a serum-free medium if compatible with your cells. | |
| Inconsistent results between experiments. | Variability in cell passage number: Cell characteristics and responsiveness can change with high passage numbers. | Use cells within a consistent and low passage number range for all experiments. |
| Inconsistent incubation times: Even small variations in incubation time can lead to different levels of response, especially for early-response genes. | Use a precise timer and be consistent with the incubation periods across all experiments. |
Experimental Protocols & Data
Time-Course of Gene Expression in Response to this compound
The following table summarizes the optimal incubation times for measuring the mRNA expression of key target genes in Raw 264.7 macrophage cells treated with this compound.
Table 1: Optimal Incubation Times for Peak mRNA Expression in Raw 264.7 Cells
| Target Gene | Optimal Incubation Time (hours) |
| TLR2 | 2 |
| IL-10 | 2 |
| TNF | 8 |
| TLR1 | 24 |
| iNOS | 24 |
Experimental Protocol: Time-Course Analysis of mRNA Expression
This protocol provides a general framework for determining the optimal incubation time for a gene of interest in response to this compound.
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Cell Seeding: Seed Raw 264.7 cells (or your cell line of interest) in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.
-
Cell Treatment: Treat the cells with an effective concentration of this compound (e.g., 1 µM). Include a vehicle control (e.g., DMSO).
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Time-Course Incubation: Incubate the cells for various time points (e.g., 0, 2, 4, 8, 12, and 24 hours).
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RNA Extraction: At each time point, lyse the cells and extract total RNA using a commercially available kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA.
-
Quantitative Real-Time PCR (qRT-PCR): Perform qRT-PCR using primers specific for your gene of interest and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.
-
Data Analysis: Calculate the relative fold change in gene expression compared to the 0-hour time point and the vehicle control. Plot the fold change against the incubation time to determine the peak expression time.
Experimental Protocol: SEAP Reporter Assay in HEK-Blue™ hTLR2 Cells
This protocol is for assessing TLR1/2 activation using a reporter cell line.
-
Cell Seeding: Plate HEK-Blue™ hTLR2 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Cell Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0 to 20 µM) or a positive control (e.g., Pam3CSK4).
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
SEAP Detection: Collect a sample of the supernatant and measure the SEAP activity using a SEAP detection reagent like QUANTI-Blue™.
-
Data Analysis: Read the absorbance at the appropriate wavelength and plot the results to determine the dose-response relationship.
Visualizing the Pathway and Workflow
To better understand the processes involved, the following diagrams illustrate the this compound signaling pathway and a general experimental workflow for optimizing incubation time.
Caption: this compound activates the TLR1/2-NF-κB signaling cascade.
Caption: A logical workflow for optimizing this compound incubation time.
References
CU-T12-9 not inducing expected cytokine levels
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using CU-T12-9, a selective TLR1/TLR2 agonist. If you are experiencing lower-than-expected cytokine induction or other issues during your experiments, please consult the resources below.
Troubleshooting Guide: Low Cytokine Induction with this compound
Issue: Treatment of cells with this compound does not result in the expected levels of TNF-α, IL-6, or other pro-inflammatory cytokines.
This guide provides a systematic approach to identifying the potential causes and resolving the issue.
Logical Troubleshooting Flowchart
Below is a flowchart to guide your troubleshooting process. Start at the top and work your way through the potential issues.
how to prevent CU-T12-9 degradation in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of CU-T12-9 in solution during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the recommended way to store solid this compound?
A1: Solid this compound should be stored in a tightly sealed container in a dry environment. For long-term storage, it is recommended to keep it at -20°C for up to three years or at +4°C for shorter periods.
Q2: How should I prepare and store stock solutions of this compound?
A2: It is highly recommended to prepare stock solutions in anhydrous, high-purity dimethyl sulfoxide (DMSO).[1] this compound is soluble in DMSO up to 100 mM.[2] For long-term storage, stock solutions should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -80°C for up to one year.[1][3] For shorter periods, storage at -20°C for one to three months is also acceptable. One supplier suggests that resuspended product is stable for at least six months when properly stored.
Q3: Can I use solvents other than DMSO to prepare stock solutions?
A3: this compound is also soluble in ethanol up to 20 mM. However, DMSO is the most commonly recommended solvent. If you need to use a different solvent, it is crucial to first test the solubility and stability of this compound in that solvent. Always use anhydrous solvents to minimize the risk of hydrolysis.
Q4: My this compound solution appears to have precipitated. What should I do?
A4: Precipitation upon dilution into aqueous buffers is a common issue for hydrophobic small molecules. Do not use a solution that has precipitated. Centrifuge the vial to pellet any undissolved material before preparing a new stock solution. To avoid precipitation, consider the following:
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Decrease the final concentration: The compound may have exceeded its solubility limit in the aqueous buffer.
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Optimize the dilution method: Instead of adding a small volume of concentrated stock directly into a large volume of aqueous buffer, try a stepwise dilution.
-
Use a co-solvent system: For in vivo experiments, formulations with co-solvents like PEG300 and Tween 80 have been described. However, the compatibility of any co-solvent with your specific assay must be validated.
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Pre-warm the media: Ensure your cell culture medium is at 37°C before adding the compound.
Q5: How stable is this compound in cell culture media?
A5: The stability of small molecules in cell culture media can vary significantly depending on the compound's structure, the media composition, pH, and incubation conditions. It is recommended to prepare working dilutions of this compound in media immediately before use. For long-term experiments, consider replenishing the media with a fresh solution of the compound at regular intervals. To determine the precise stability in your experimental setup, a stability assessment experiment is recommended (see Experimental Protocols section).
Troubleshooting Guide: Preventing this compound Degradation
This guide addresses common issues that may lead to the degradation of this compound in solution and provides recommended actions to mitigate these problems.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent or lower-than-expected biological activity | Compound Degradation: The this compound solution may have degraded due to improper storage or handling. | • Prepare fresh stock solutions in anhydrous DMSO. • Aliquot stock solutions into single-use volumes to avoid freeze-thaw cycles. • Store stock solutions at -80°C for long-term storage. • Prepare working dilutions immediately before use. |
| Photodegradation: Exposure to light, especially UV light, can potentially degrade the imidazole moiety of this compound. | • Protect stock solutions and working dilutions from light by using amber vials or by wrapping containers in aluminum foil. | |
| Oxidative Degradation: The imidazole ring can be susceptible to oxidation, especially in the presence of reactive oxygen species or peroxides in solvents. | • Use high-purity, anhydrous solvents. • Avoid prolonged exposure to air. Consider purging solutions with an inert gas like nitrogen or argon. | |
| Precipitation in aqueous buffer or cell culture media | Low Aqueous Solubility: this compound is a hydrophobic molecule with limited solubility in aqueous solutions. | • Ensure the final DMSO concentration in your assay is as low as possible (typically <0.5%) and that a vehicle control is included. • Decrease the final working concentration of this compound. • Perform a stepwise dilution to avoid "solvent shock". |
| Gradual loss of activity during a long-term experiment | Instability in Aqueous Solution: this compound may be slowly degrading under the experimental conditions (e.g., 37°C in cell culture media). | • Replenish the cell culture media with freshly prepared this compound solution at regular intervals (e.g., every 24 hours). • Perform a stability study to determine the degradation rate of this compound under your specific experimental conditions (see Experimental Protocols). |
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Solvent | Storage Temperature | Maximum Storage Duration | Reference(s) |
| Solid | N/A | +4°C | Short-term | |
| Solid | N/A | -20°C | Up to 3 years | |
| Stock Solution | DMSO | -20°C | 1-3 months | |
| Stock Solution | DMSO | -80°C | Up to 1 year |
Table 2: Solubility of this compound
| Solvent | Maximum Concentration | Reference(s) |
| DMSO | 100 mM | |
| Ethanol | 20 mM |
Experimental Protocols
Protocol: Chemical Stability Assessment of this compound in Solution by HPLC
This protocol outlines a general procedure to evaluate the chemical stability of this compound in a specific solution (e.g., cell culture medium) over time.
Materials:
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This compound
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Anhydrous DMSO
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Experimental solution (e.g., cell culture medium, PBS)
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Quenching solution (e.g., ice-cold acetonitrile)
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HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
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Low-protein-binding tubes
Procedure:
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Prepare Initial Sample (T=0):
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Prepare a concentrated stock solution of this compound in anhydrous DMSO (e.g., 10 mM).
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Spike the experimental solution with the this compound stock to achieve the final desired working concentration. Ensure the final DMSO concentration is low (e.g., <0.1%).
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Immediately take an aliquot of this solution (this is your T=0 sample).
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Quench the reaction by adding an equal volume of cold quenching solution to the T=0 aliquot. This stops further degradation.
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Centrifuge the quenched sample to pellet any precipitate and transfer the supernatant to an HPLC vial. Analyze immediately or store at -80°C.
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Incubate Sample:
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Incubate the remaining experimental solution under your desired conditions (e.g., 37°C, 5% CO₂, protected from light).
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Collect Time Points:
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At predetermined time points (e.g., 2, 4, 8, 24, 48 hours), withdraw aliquots of the incubated solution.
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Immediately quench each aliquot with an equal volume of cold quenching solution.
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Process the samples as described in step 1 and store at -80°C until analysis.
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HPLC Analysis:
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Analyze the T=0 and subsequent time point samples by HPLC.
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Develop an HPLC method that provides good separation of the parent this compound peak from any potential degradation products.
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Monitor the peak area of the intact this compound at its maximum absorbance wavelength.
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Data Analysis:
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Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
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Plot the percentage of remaining this compound against time to determine the stability profile of the compound under your experimental conditions.
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Visualizations
Caption: A diagram illustrating potential degradation pathways for this compound.
Caption: A logical workflow for troubleshooting inconsistent experimental results with this compound.
Caption: A workflow for assessing the stability of this compound in a given solution.
References
Technical Support Center: Improving Reproducibility of CU-T12-9 Experimental Results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in obtaining reproducible results with the TLR1/2 agonist, CU-T12-9.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound.
| Issue | Possible Cause | Recommended Solution |
| Low or no NF-κB activation (e.g., low SEAP reporter activity, weak TNF-α production) | Cell line issues: - Low passage number cells not fully differentiated. - Cell line does not endogenously express sufficient TLR1 and/or TLR2. - Mycoplasma contamination. | Cell line validation: - Use cells within a consistent and low passage number range. - Confirm TLR1 and TLR2 expression in your cell line using RT-qPCR or Western blotting. - Regularly test for mycoplasma contamination. |
| This compound degradation: - Improper storage. - Multiple freeze-thaw cycles. | Proper handling of this compound: - Store this compound stock solutions at -20°C.[1] - Aliquot stock solutions to avoid repeated freeze-thaw cycles.[1] | |
| Suboptimal this compound concentration: - Concentration too low to elicit a response. | Concentration optimization: - Perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay. Effective concentrations have been reported between 10 nM and 10 µM.[1] | |
| High background signal in control wells | Contamination: - Bacterial or fungal contamination of cell culture. - Endotoxin contamination in reagents. | Aseptic technique and quality control: - Maintain strict aseptic technique during cell culture. - Use endotoxin-free reagents and consumables. |
| Non-specific activation: - High serum concentration in media. | Media optimization: - Reduce serum concentration or use serum-free media during the experiment if compatible with your cell line. | |
| Inconsistent results between experiments | Variability in cell seeding density: - Inconsistent number of cells plated per well. | Standardized cell seeding: - Ensure accurate cell counting and even distribution of cells when plating. |
| Variability in incubation times: - Inconsistent treatment duration. | Consistent timing: - Adhere strictly to the planned incubation times for all experiments. | |
| Reagent variability: - Differences between lots of this compound, antibodies, or other critical reagents. | Lot-to-lot validation: - Test new lots of critical reagents against previous lots to ensure consistency. |
Frequently Asked Questions (FAQs)
General Questions
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What is the mechanism of action of this compound? this compound is a small molecule agonist that specifically activates the Toll-like receptor 1/2 (TLR1/2) heterodimer.[2][3] It binds to the interface of the TLR1/2 complex, facilitating its formation and initiating downstream signaling through the NF-κB pathway. This leads to the induction of pro-inflammatory cytokines and chemokines, such as TNF-α and IL-10, as well as inducible nitric oxide synthase (iNOS).
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What is the recommended solvent and storage condition for this compound? this compound is soluble in DMSO. Stock solutions should be stored at -20°C. It is advisable to make aliquots to avoid multiple freeze-thaw cycles.
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Is this compound cytotoxic? this compound has been shown to have negligible cytotoxicity at concentrations up to 100 μM in HEK-Blue hTLR2 and Raw 264.7 cells.
Experimental Design
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Which cell lines are suitable for this compound experiments? HEK-Blue hTLR2 cells, which endogenously express TLR1 and TLR6, are commonly used to study TLR1/2 activation. Other suitable cell lines include the human macrophage cell line U937 and the murine macrophage cell line Raw 264.7.
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What are typical working concentrations for this compound? The effective concentration of this compound can vary depending on the cell line and assay. A common working concentration for inducing SEAP signaling in HEK-Blue hTLR2 cells is 60 nM. Dose-response experiments are recommended to determine the optimal concentration for your specific experimental setup.
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What positive and negative controls should I use?
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Positive Control: Pam3CSK4 is a well-characterized TLR1/2 agonist and can be used as a positive control.
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Negative Control: A vehicle control (e.g., DMSO) should be included in all experiments.
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Specificity Control: To confirm that the observed effects are mediated by TLR1/2, you can use blocking antibodies against TLR1 and TLR2. An anti-hTLR6 antibody can be used to demonstrate the specificity for the TLR1/2 heterodimer over the TLR2/6 heterodimer.
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Data Interpretation
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How do I confirm that this compound is specifically activating the TLR1/2 pathway? You can perform antibody inhibition experiments. Pre-incubation of cells with anti-hTLR1 or anti-hTLR2 antibodies should block this compound-induced signaling, while an anti-hTLR6 antibody should have no effect.
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What downstream readouts can be used to measure this compound activity? Common readouts include:
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NF-κB reporter assays: Using cell lines with a reporter gene (e.g., SEAP or luciferase) under the control of an NF-κB promoter.
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Cytokine measurement: Quantifying the production of TNF-α or IL-10 using ELISA.
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Nitric oxide (NO) measurement: Assessing the production of NO in macrophage cell lines.
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Gene expression analysis: Measuring the mRNA levels of downstream target genes like TNF, IL10, and NOS2 using RT-qPCR.
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Quantitative Data Summary
| Assay | Cell Line | Parameter | Value | Reference |
| SEAP Reporter Assay | HEK-Blue hTLR2 | EC50 | 52.9 nM | |
| TNF-α ELISA | Raw 264.7 | EC50 | 60.46 ± 16.99 nM | |
| Competitive Binding Assay (vs. Pam3CSK4) | TLR1/2 complex | IC50 | 54.4 nM |
Experimental Protocols
HEK-Blue hTLR2 SEAP Reporter Assay
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Cell Seeding: Seed HEK-Blue hTLR2 cells in a 96-well plate at a density of 4 x 10^4 cells per well in 200 µL of DMEM supplemented with 10% FBS, penicillin/streptomycin, and L-glutamine.
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Incubation: Incubate the cells for 24 hours at 37°C.
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Treatment: Remove the medium and replace it with 200 µL of supplemented Opti-MEM containing this compound at the desired concentration (e.g., 60 nM). Include positive (Pam3CSK4) and negative (vehicle) controls.
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Incubation: Incubate for another 24 hours.
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SEAP Detection: Collect 20 µL of the cell culture supernatant and transfer it to a new 96-well plate. Add 200 µL of QUANTI-Blue solution and incubate at 37°C for 1 hour.
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Measurement: Read the absorbance at 620-655 nm.
TNF-α Measurement in Raw 264.7 Cells by ELISA
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Cell Seeding: Plate Raw 264.7 cells in a 96-well plate at an appropriate density.
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Treatment: Treat the cells with various concentrations of this compound for a specified time (e.g., 8 hours for TNF mRNA, or as optimized for protein).
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Supernatant Collection: Collect the cell culture supernatant.
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ELISA: Perform the TNF-α ELISA according to the manufacturer's protocol.
Visualizations
Caption: this compound activates the TLR1/2 signaling cascade, leading to NF-κB mediated gene expression.
Caption: A typical workflow for assessing the activity of this compound in cell-based assays.
References
minimizing cytotoxicity of CU-T12-9 at high concentrations
Welcome to the technical support center for CU-T12-9. This resource is designed for researchers, scientists, and drug development professionals to address potential challenges and answer questions related to the use of this compound in in vitro experiments. While this compound is known for its high selectivity and minimal cytotoxicity, this guide provides troubleshooting strategies for researchers observing unexpected cytotoxic effects at high concentrations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a synthetic, small-molecule agonist that selectively activates the Toll-like receptor 1 and 2 (TLR1/TLR2) heterodimer complex.[1][2][3] Its mechanism of action involves binding to the interface of the TLR1/TLR2 heterodimer, which initiates a downstream signaling cascade.[1][4] This activation ultimately leads to the induction of the transcription factor NF-κB and the subsequent expression of various downstream effectors, including TNF-α, IL-10, and iNOS.
Q2: Is this compound expected to be cytotoxic at high concentrations?
According to available data, this compound is characterized by its minimal cytotoxicity, even at high concentrations. Studies have shown that it does not produce significant toxicity in cell lines such as HEK-Blue hTLR2 and Raw 264.7 at concentrations up to 100 μM. Its selective activation of the TLR1/TLR2 heterodimer is maintained at these higher concentrations.
Q3: What is the recommended working concentration for this compound?
The typical working concentration for this compound ranges from 10 nM to 10 µM. The half-maximal effective concentration (EC50) has been reported to be 52.9 nM in a HEK-Blue hTLR2 SEAP assay.
Troubleshooting Guide: Unexpected Cytotoxicity
If you are observing higher-than-expected cytotoxicity in your experiments with this compound, the following guide provides a systematic approach to identify the potential cause.
Issue: High levels of cell death are observed at high concentrations of this compound.
This can be indicative of several factors, ranging from experimental variables to cell-line specific sensitivities.
| Possible Cause | Troubleshooting Steps |
| Solvent Toxicity | The solvent used to dissolve this compound, typically DMSO, can be toxic to cells at certain concentrations. Action: Ensure the final concentration of the solvent in your cell culture medium is non-toxic for your specific cell line (generally <0.5% for DMSO). It is crucial to run a vehicle-only control (cells treated with the same concentration of solvent without this compound) to assess solvent-induced cytotoxicity. |
| Cell Line Sensitivity | Different cell lines can have varying sensitivities to chemical compounds. Action: Perform a dose-response experiment with a broad range of this compound concentrations to determine the half-maximal inhibitory concentration (IC50) for your specific cell line. This will help establish a suitable working concentration range. |
| Contamination | Microbial contamination (e.g., mycoplasma, bacteria, fungi) in cell cultures can lead to cell death. Action: Regularly check cell cultures for any signs of contamination. If contamination is suspected, test a fresh batch of cells and ensure aseptic techniques are strictly followed. |
| Assay Interference | The compound itself may interfere with the reagents used in your cytotoxicity assay, leading to inaccurate readings. Action: Run a cell-free control where this compound is added to the assay reagents to check for any direct chemical interactions. Consider using an alternative viability assay that relies on a different detection principle. |
| Compound Instability | The compound may be unstable in the culture medium over the duration of the experiment, potentially degrading into toxic byproducts. Action: Prepare fresh dilutions of this compound for each experiment and avoid repeated freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using an MTT Assay
This protocol outlines a general procedure to determine the concentration of this compound that induces 50% inhibition of cell viability.
Materials:
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96-well cell culture plates
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Your cell line of interest
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Complete cell culture medium
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This compound stock solution (dissolved in DMSO)
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
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Solubilization solution (e.g., DMSO or a detergent-based solution)
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Phosphate-buffered saline (PBS)
Procedure:
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Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
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Prepare serial dilutions of this compound in complete culture medium. Also, prepare a vehicle control with the highest concentration of DMSO used in the dilutions.
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Remove the old medium from the cells and add the prepared this compound dilutions and controls to the respective wells.
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Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
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After incubation, add MTT solution to each well and incubate for 2-4 hours, allowing for the formation of formazan crystals.
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Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
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Read the absorbance at the appropriate wavelength (typically 570 nm) using a plate reader.
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Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: General Cell Viability Assay
A general workflow for assessing cell viability.
Procedure:
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Cell Plating: Seed cells in a 96-well plate and incubate for 24 hours.
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Compound Treatment: Treat cells with various concentrations of this compound and a vehicle control.
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Incubation: Incubate for the desired experimental duration.
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Assay: Perform a cell viability assay (e.g., MTT, CellTiter-Glo®, or LDH release assay).
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Data Analysis: Measure the signal (e.g., absorbance or luminescence) and normalize the data to the vehicle control to determine the percentage of viability.
Visualizations
Caption: this compound signaling pathway.
Caption: Troubleshooting workflow for unexpected cytotoxicity.
References
Technical Support Center: CU-T12-9 Dosage and Application for Primary Immune Cell Stimulation
Welcome to the technical support center for CU-T12-9, a potent and specific Toll-like receptor 1/2 (TLR1/2) agonist. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on refining this compound dosage and troubleshooting common issues encountered during the stimulation of primary immune cells.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule agonist that specifically activates the TLR1/2 heterodimer.[1][2][3] This activation mimics the recognition of pathogen-associated molecular patterns (PAMPs) and triggers downstream signaling through the MyD88-dependent pathway, leading to the activation of the transcription factor NF-κB.[4][5] Consequently, this leads to the production of various pro-inflammatory cytokines and chemokines, such as TNF-α, IL-10, and inducible nitric oxide synthase (iNOS), thereby activating both innate and adaptive immune responses.
Q2: What is the recommended starting concentration range for this compound in primary immune cell cultures?
A2: A good starting point for dose-response experiments with primary immune cells is a concentration range of 10 nM to 10 µM. The optimal concentration will vary depending on the specific cell type, donor variability, and the desired downstream readout. Based on its EC50 values of 52.9 nM in a HEK-Blue hTLR2 reporter assay and 60.46 nM for TNF-α production in RAW 264.7 macrophage cells, a narrower range of 50 nM to 1 µM is often effective for initial experiments.
Q3: Is this compound toxic to primary immune cells?
A3: this compound has been shown to have low cytotoxicity, with no significant toxicity observed at concentrations up to 100 µM in cell lines such as HEK-Blue hTLR2 and Raw 264.7. However, it is always recommended to perform a viability assay (e.g., using Trypan Blue or a fluorescence-based assay) with your specific primary immune cells and experimental conditions to rule out any potential cytotoxic effects at the concentrations you plan to use.
Q4: How should I dissolve and store this compound?
A4: this compound is soluble in DMSO, with a stock solution of up to 100 mM being achievable. For long-term storage, it is recommended to store the DMSO stock solution at -20°C or -80°C. Avoid repeated freeze-thaw cycles to maintain the stability of the compound. When preparing working solutions, dilute the stock solution in your cell culture medium to the desired final concentration. Ensure the final DMSO concentration in your cell culture is low (typically ≤ 0.1%) to avoid solvent-induced effects on your cells.
Q5: What are the expected outcomes of stimulating primary immune cells with this compound?
A5: Stimulation of primary immune cells with this compound is expected to induce the production of pro-inflammatory cytokines and chemokines, including TNF-α, IL-6, IL-8, and IL-1β. You may also observe the upregulation of co-stimulatory molecules on antigen-presenting cells (APCs) like dendritic cells and macrophages, and enhanced T-cell activation and proliferation in co-culture systems.
Troubleshooting Guides
Issue 1: Low or No Activation of Primary Immune Cells
| Possible Cause | Troubleshooting Step |
| Suboptimal this compound Concentration | Perform a dose-response experiment with a wider concentration range (e.g., 1 nM to 20 µM) to determine the optimal concentration for your specific primary cells and donor. |
| Poor Cell Viability | Assess cell viability before and after the experiment. Ensure proper handling and isolation of primary cells to maintain high viability. |
| Low TLR1/2 Expression | Confirm the expression of TLR1 and TLR2 on your target primary immune cell population. Expression levels can vary between cell types and donors. |
| Incorrect Incubation Time | Optimize the stimulation time. Cytokine production can be time-dependent. A time-course experiment (e.g., 4, 8, 12, 24, and 48 hours) is recommended. |
| Reagent Instability | Ensure the this compound stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles. Prepare fresh working solutions for each experiment. |
Issue 2: High Variability Between Donors
| Possible Cause | Troubleshooting Step |
| Genetic Polymorphisms | Acknowledge that genetic variations in TLR signaling pathways can lead to different responses between individuals. |
| Pre-existing Immune Status | The activation history and baseline immune status of the donor can influence the response. |
| Cell Composition | The proportion of different immune cell subsets in PBMCs can vary between donors. Consider isolating specific cell populations for more consistent results. |
Issue 3: Unexpected Cytokine Profile
| Possible Cause | Troubleshooting Step |
| Cell-Specific Response | Different primary immune cell types will produce distinct cytokine profiles upon TLR1/2 stimulation. Analyze the response of isolated cell populations if possible. |
| Synergistic or Antagonistic Effects | If using co-stimulation with other agents, consider the potential for synergistic or antagonistic effects on cytokine production. |
| Feedback Loops | Cytokine signaling can involve complex feedback mechanisms. Analyze a broad panel of cytokines to get a comprehensive picture of the immune response. |
Data Presentation
Table 1: Recommended Starting Concentrations of this compound for Different Primary Immune Cells
| Primary Immune Cell Type | Recommended Starting Concentration Range | Key Readouts |
| Human PBMCs | 50 nM - 2 µM | TNF-α, IL-6, IL-1β, IFN-γ secretion |
| Human Monocyte-Derived Dendritic Cells (mo-DCs) | 100 nM - 5 µM | Upregulation of CD80, CD86, HLA-DR; IL-12, TNF-α secretion |
| Human Monocyte-Derived Macrophages (MDMs) | 100 nM - 5 µM | TNF-α, IL-6, iNOS production |
| Mouse Bone Marrow-Derived Macrophages (BMDMs) | 100 nM - 5 µM | TNF-α, IL-6, iNOS production |
Table 2: Time-Course of mRNA Upregulation in Raw 264.7 Cells Treated with this compound
| Gene | 2 hours | 8 hours | 24 hours |
| TLR2 | Dose-dependent activation | - | - |
| IL-10 | Dose-dependent activation | - | - |
| TNF | - | Dose-dependent activation | - |
| TLR1 | - | - | Dose-dependent activation |
| iNOS | - | - | Dose-dependent activation |
Experimental Protocols
Protocol 1: Stimulation of Human PBMCs with this compound for Cytokine Analysis
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Isolate PBMCs: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.
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Cell Seeding: Resuspend PBMCs in complete RPMI-1640 medium and seed at a density of 1 x 10^6 cells/mL in a 96-well plate.
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This compound Preparation: Prepare a series of dilutions of this compound in complete RPMI-1640 medium from a DMSO stock solution.
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Stimulation: Add the this compound dilutions to the cells to achieve final concentrations ranging from 10 nM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
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Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours.
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Supernatant Collection: Centrifuge the plate and collect the supernatant for cytokine analysis using ELISA or a multiplex bead-based assay.
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Cell Viability (Optional): Resuspend the cell pellet and assess viability using a suitable method.
Protocol 2: Maturation of Human Monocyte-Derived Dendritic Cells (mo-DCs) with this compound
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Generate mo-DCs: Isolate CD14+ monocytes from PBMCs and culture them for 5-6 days in the presence of GM-CSF and IL-4 to generate immature mo-DCs.
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Stimulation: On day 6, replace the medium with fresh medium containing this compound at concentrations ranging from 100 nM to 5 µM. Include an untreated control and a positive control (e.g., LPS).
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Incubation: Incubate the cells for 24-48 hours.
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Analysis: Harvest the cells and stain for surface markers of maturation (e.g., CD80, CD86, HLA-DR) for flow cytometry analysis. Collect the supernatant to measure cytokine production (e.g., IL-12, TNF-α).
Mandatory Visualization
Caption: this compound Signaling Pathway.
Caption: PBMC Stimulation Workflow.
Caption: Troubleshooting Flowchart.
References
Technical Support Center: CU-T12-9 In Vivo Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the novel kinase inhibitor, CU-T12-9, in in vivo experimental models.
Frequently Asked Questions (FAQs) & Troubleshooting
1. Formulation & Administration
Q: My this compound formulation appears cloudy or precipitates out of solution. What is the recommended formulation for in vivo use?
A: this compound exhibits poor aqueous solubility. A common issue is precipitation when diluting a stock solution in aqueous buffers. We recommend a multi-step formulation process for optimal solubility and stability for intraperitoneal (IP) or oral gavage (PO) administration.
Troubleshooting Steps:
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Initial Solubilization: Ensure the initial stock solution in 100% DMSO is fully dissolved. Gentle warming to 37°C can aid this process.
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Vehicle Selection: For in vivo studies, a vehicle containing a mixture of solubilizing agents is recommended over a simple aqueous buffer.
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Step-wise Dilution: Avoid adding the DMSO stock directly to the final aqueous component. First, dilute the DMSO stock with a non-aqueous excipient like PEG400, followed by a surfactant like Tween 80, before the final dilution with saline or PBS.
Recommended Vehicle Composition:
| Component | Percentage (v/v) | Purpose |
| DMSO | 5% | Initial solvent for this compound |
| PEG400 | 40% | Solubilizing agent |
| Tween 80 | 5% | Surfactant to improve stability |
| Saline | 50% | Final vehicle diluent |
Experimental Protocol: this compound Formulation for In Vivo Dosing
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Weigh the required amount of this compound powder and dissolve it in 100% DMSO to create a concentrated stock solution (e.g., 100 mg/mL). Ensure it is fully dissolved.
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In a separate sterile tube, add the required volume of PEG400.
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Add the this compound/DMSO stock solution to the PEG400 and vortex thoroughly.
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Add Tween 80 to the mixture and vortex again until the solution is clear.
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Slowly add the saline to the mixture, vortexing between additions, to reach the final desired concentration.
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The final formulation should be clear and administered within 2 hours of preparation.
2. Efficacy & Target Engagement
Q: I am not observing the expected tumor growth inhibition in my xenograft model. How can I confirm the compound is active in vivo?
A: A lack of efficacy can be due to several factors, including poor bioavailability, rapid metabolism, or insufficient target engagement. It is crucial to perform pharmacodynamic (PD) studies to confirm that this compound is reaching the tumor tissue and inhibiting its target, KAP kinase.
Troubleshooting Workflow for Poor Efficacy
Caption: Troubleshooting workflow for addressing poor in vivo efficacy.
Experimental Protocol: Western Blot for Phospho-KAP (p-KAP) in Tumor Lysates
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Dose tumor-bearing mice with this compound or vehicle.
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Collect tumor tissue at various time points post-dosing (e.g., 2, 6, 24 hours).
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Immediately snap-freeze tumors in liquid nitrogen.
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Homogenize the frozen tumor tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Determine protein concentration using a BCA assay.
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Perform SDS-PAGE using 20-40 µg of protein per lane.
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Transfer proteins to a PVDF membrane.
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Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
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Incubate the membrane overnight at 4°C with primary antibodies against p-KAP (the phosphorylated, active form of the target) and total KAP.
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Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
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Visualize bands using an ECL substrate and quantify the p-KAP/total KAP ratio. A significant decrease in this ratio in this compound treated tumors indicates successful target engagement.
Hypothetical Target Engagement Data:
| Time Post-Dose | % p-KAP Inhibition (vs. Vehicle) |
| 2 hours | 85% |
| 6 hours | 60% |
| 24 hours | 15% |
This data suggests that dosing should occur at least once daily to maintain target inhibition.
3. Toxicity & Side Effects
Q: I am observing significant weight loss and lethargy in my study animals at the efficacious dose. What are the known off-target effects of this compound?
A: While this compound is designed to be a selective KAP inhibitor, high concentrations may lead to off-target kinase inhibition, which can manifest as toxicity. The primary signaling pathway affected by KAP is the Proliferation-Survival Pathway. Off-target effects on related kinases can impact other cellular processes.
Signaling Pathway Context
Caption: this compound inhibits the KAP kinase signaling pathway.
Troubleshooting Toxicity:
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Dose Reduction: Determine the Maximum Tolerated Dose (MTD) through a dose-range-finding study. Efficacy studies should be conducted at or below the MTD.
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Alternative Dosing Schedule: Consider intermittent dosing (e.g., 5 days on, 2 days off) to allow animals to recover while potentially maintaining therapeutic pressure on the tumor.
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Supportive Care: Provide supportive care such as hydration packs or nutritional supplements if weight loss is a concern.
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Histopathology: At the end of the study, collect major organs (liver, spleen, kidney) for histopathological analysis to identify specific organ toxicities.
Hypothetical Toxicity Profile:
| Dose (mg/kg) | Average Body Weight Change (Day 14) | Mortality |
| 25 | +2% | 0/10 |
| 50 | -5% | 0/10 |
| 100 | -18% | 3/10 |
Based on this data, the MTD would be considered 50 mg/kg. Doses of 100 mg/kg are not well tolerated.
Validation & Comparative
A Head-to-Head Comparison: CU-T12-9 versus Pam3CSK4 for TLR1/2 Activation
For researchers, scientists, and drug development professionals, the selection of an appropriate TLR1/2 agonist is critical for robust and reproducible results. This guide provides an objective comparison of the synthetic small-molecule agonist CU-T12-9 and the well-established lipopeptide agonist Pam3CSK4, focusing on their performance in activating the Toll-like receptor 1/2 (TLR1/2) signaling pathway.
This comparison guide synthesizes experimental data to evaluate the efficacy, potency, and downstream effects of these two widely used TLR1/2 agonists. All quantitative data is summarized for easy interpretation, and detailed experimental protocols for key assays are provided.
At a Glance: Key Differences and Similarities
| Feature | This compound | Pam3CSK4 |
| Chemical Nature | Small-molecule, diphenyl-substituted imidazole compound | Synthetic triacylated lipopeptide |
| Specificity | Selective for TLR1/2 heterodimer | Selective for TLR1/2 heterodimer |
| Mechanism of Action | Facilitates TLR1/2 heterodimerization and activates downstream NF-κB signaling | Mimics the acylated amino terminus of bacterial lipoproteins to activate the TLR1/2 complex |
| Downstream Signaling | Activates NF-κB, leading to the production of TNF-α, IL-10, and iNOS | Activates NF-κB, leading to the production of various pro-inflammatory cytokines |
Data Presentation: A Quantitative Comparison
The following tables summarize the key quantitative data comparing the activity of this compound and Pam3CSK4 in various in vitro assays.
Table 1: Potency and Efficacy in TLR1/2 Activation
| Parameter | This compound | Pam3CSK4 | Cell Line | Assay | Source |
| EC50 (SEAP) | 52.9 nM | - | HEK-Blue™ hTLR2 | SEAP Reporter Assay | [1][2][3] |
| IC50 (Competitive Binding) | 54.4 nM | - | - | Fluorescence Anisotropy | [1][4] |
| EC50 (TNF-α) | 60.46 ± 16.99 nM | - | Raw 264.7 | ELISA | |
| Comparable NF-κB Activation | 5 µM | 100 ng/mL (~66 nM) | U937 | NF-κB Reporter Assay |
EC50 (Effective Concentration, 50%) is the concentration of an agonist that gives 50% of the maximal response. IC50 (Inhibitory Concentration, 50%) is the concentration of an inhibitor that reduces the response by 50%.
Table 2: Comparative mRNA Induction in Raw 264.7 Macrophages
This table highlights the similar time-dependent induction of key target genes by this compound and Pam3CSK4.
| Target Gene | This compound Concentration | Pam3CSK4 Concentration | Peak Expression Time |
| TLR1 | 1 µM | 50 ng/mL (~33 nM) | 24 hours |
| TLR2 | 1 µM | 50 ng/mL (~33 nM) | 2 hours |
| TNF-α | 1 µM | 50 ng/mL (~33 nM) | 8 hours |
| iNOS | 1 µM | 50 ng/mL (~33 nM) | 24 hours |
| IL-10 | 1 µM | 50 ng/mL (~33 nM) | 2 hours |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental procedures discussed, the following diagrams are provided.
Caption: TLR1/2 signaling pathway activated by this compound or Pam3CSK4.
Caption: Workflow for comparing TLR1/2 agonist activity.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
HEK-Blue™ hTLR2 SEAP Reporter Assay
This assay is used to determine the potency of TLR1/2 agonists by measuring the activation of an NF-κB-inducible secreted embryonic alkaline phosphatase (SEAP) reporter gene.
Materials:
-
HEK-Blue™ hTLR2 cells (InvivoGen)
-
DMEM, 10% heat-inactivated FBS, penicillin-streptomycin, Normocin™, HEK-Blue™ Selection (InvivoGen)
-
This compound and Pam3CSK4
-
QUANTI-Blue™ Solution (InvivoGen)
-
96-well plates
Protocol:
-
Seed HEK-Blue™ hTLR2 cells at a density of ~5 x 104 cells/well in a 96-well plate and incubate for 24 hours.
-
Prepare serial dilutions of this compound and Pam3CSK4 in fresh culture medium.
-
Remove the culture medium from the cells and add 180 µL of the agonist dilutions to the respective wells.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.
-
Add 20 µL of the cell culture supernatant to 180 µL of pre-warmed QUANTI-Blue™ Solution in a separate 96-well plate.
-
Incubate at 37°C for 1-3 hours.
-
Measure the absorbance at 620-655 nm using a spectrophotometer.
-
Calculate the EC50 values from the dose-response curves.
NF-κB Reporter Assay in U937 Cells
This assay measures NF-κB activation in a human macrophage cell line.
Materials:
-
U937 cells stably transfected with an NF-κB reporter construct (e.g., luciferase or GFP)
-
RPMI 1640, 10% FBS, penicillin-streptomycin
-
This compound and Pam3CSK4
-
Luciferase assay reagent (if using a luciferase reporter)
-
Flow cytometer (if using a GFP reporter)
-
96-well plates
Protocol:
-
Seed U937 reporter cells at an appropriate density in a 96-well plate.
-
Treat the cells with various concentrations of this compound and Pam3CSK4.
-
Incubate for the desired time period (e.g., 6-24 hours).
-
For luciferase reporters, add the luciferase assay reagent and measure luminescence.
-
For GFP reporters, analyze the cells by flow cytometry to quantify GFP expression.
-
Compare the fold induction of the reporter gene expression relative to untreated controls.
Cytokine Measurement by ELISA
This protocol is for quantifying the secretion of cytokines such as TNF-α from stimulated cells.
Materials:
-
Raw 264.7 or other suitable macrophage cell line
-
DMEM, 10% FBS, penicillin-streptomycin
-
This compound and Pam3CSK4
-
TNF-α ELISA kit
-
96-well plates
Protocol:
-
Plate cells in a 96-well plate and allow them to adhere overnight.
-
Stimulate the cells with different concentrations of this compound and Pam3CSK4 for a specified time (e.g., 24 hours).
-
Collect the cell culture supernatants.
-
Perform the TNF-α ELISA according to the manufacturer's instructions.
-
Generate a standard curve and determine the concentration of TNF-α in the samples.
mRNA Quantification by Real-Time PCR
This method is used to measure the relative expression of target genes involved in the TLR1/2 signaling pathway.
Materials:
-
Raw 264.7 cells
-
This compound and Pam3CSK4
-
RNA extraction kit
-
cDNA synthesis kit
-
Real-time PCR master mix
-
Primers for target genes (TLR1, TLR2, TNF-α, iNOS, IL-10) and a housekeeping gene (e.g., GAPDH)
-
Real-time PCR instrument
Protocol:
-
Treat Raw 264.7 cells with this compound or Pam3CSK4 for various time points (e.g., 2, 8, 24 hours).
-
Extract total RNA from the cells.
-
Synthesize cDNA from the extracted RNA.
-
Perform real-time PCR using primers for the target genes and the housekeeping gene.
-
Analyze the data using the ΔΔCt method to determine the fold change in gene expression relative to untreated controls.
Conclusion
Both this compound and Pam3CSK4 are potent and selective agonists of the TLR1/2 signaling pathway. This compound, a small-molecule agonist, offers a synthetic alternative to the lipopeptide-based Pam3CSK4. Experimental data demonstrates that this compound activates the NF-κB pathway and induces the expression of downstream cytokines and inflammatory mediators at concentrations comparable to Pam3CSK4. The choice between these two agonists may depend on the specific experimental requirements, such as the need for a chemically defined small molecule versus a lipopeptide, and considerations of cost and availability. This guide provides the necessary data and protocols to assist researchers in making an informed decision for their studies on TLR1/2-mediated immune activation.
References
A Comparative Guide to Synthetic TLR2 Agonists: CU-T12-9 versus Other Key Modulators
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the synthetic Toll-like receptor 2 (TLR2) agonist CU-T12-9 with other widely used synthetic TLR2 agonists. The information presented is supported by experimental data to aid in the selection of the most appropriate agonist for your research needs.
This compound is a novel small-molecule agonist that specifically activates the TLR1/TLR2 heterodimer, offering a distinct advantage in targeted immune modulation.[1] Unlike many other synthetic TLR2 agonists that are lipopeptides, this compound is a structurally unique compound. This guide will compare its performance with the well-established synthetic lipopeptide agonists Pam3CSK4 (a TLR1/TLR2 agonist), and Pam2CSK4 and FSL-1 (both TLR2/6 agonists).
Performance Data Overview
The following tables summarize the key performance characteristics and quantitative experimental data for this compound and other synthetic TLR2 agonists.
Table 1: General Characteristics of Synthetic TLR2 Agonists
| Agonist | Chemical Nature | Target Heterodimer | Molecular Weight ( g/mol ) |
| This compound | Small Molecule | TLR1/TLR2 | 362.31[2] |
| Pam3CSK4 | Triacylated Lipopeptide | TLR1/TLR2 | 1852.33 |
| Pam2CSK4 | Diacylated Lipopeptide | TLR2/6 | Not specified |
| FSL-1 | Diacylated Lipopeptide | TLR2/6 | Not specified |
Table 2: In Vitro Efficacy of TLR2 Agonists in NF-κB Activation
| Agonist | Cell Line | Assay | Potency (EC50) | Reference |
| This compound | HEK-Blue™ hTLR2 | SEAP Reporter Assay | 52.9 nM[2] | |
| Pam3CSK4 | HEK-Blue™ hTLR2 | SEAP Reporter Assay | Not explicitly stated, but comparable to this compound at 60 nM |
Table 3: In Vitro Efficacy of TLR2 Agonists in Cytokine Induction (Protein Level)
| Agonist | Cell Line | Cytokine | Potency (EC50) | Reference |
| This compound | Raw 264.7 | TNF-α | 60.46 ± 16.99 nM | |
| Pam3CSK4 | Raw 264.7 | TNF-α | Positive control, activity comparable to 1.2 µM this compound |
Table 4: In Vitro Efficacy of TLR2 Agonists in Cytokine and Effector Molecule Induction (mRNA Level) in Raw 264.7 Macrophages
| Agonist | Target mRNA | Peak Induction Time | Fold Change (relative to control) | Reference |
| This compound (1 µM) | TLR1 | 24 hours | ~12-fold | |
| Pam3CSK4 (33 nM) | TLR1 | 24 hours | ~14-fold | |
| This compound (1 µM) | TLR2 | 2 hours | ~6-fold | |
| Pam3CSK4 (33 nM) | TLR2 | 2 hours | ~7-fold | |
| This compound (1 µM) | TNF-α | 8 hours | ~18-fold | |
| Pam3CSK4 (33 nM) | TNF-α | 8 hours | ~20-fold | |
| This compound (1 µM) | iNOS | 24 hours | ~25-fold | |
| Pam3CSK4 (33 nM) | iNOS | 24 hours | ~30-fold | |
| This compound (1 µM) | IL-10 | 2 hours | ~12-fold | |
| Pam3CSK4 (33 nM) | IL-10 | 2 hours | Not significantly different from control |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental setups, the following diagrams are provided.
Caption: TLR2 Signaling Pathway for Different Agonists.
Caption: Workflow for HEK-Blue™ TLR Reporter Gene Assay.
References
Comparative Analysis of CU-T12-9: A Guide for Researchers
For researchers and professionals in drug development, understanding the downstream effects and comparative efficacy of novel compounds is paramount. This guide provides a detailed comparison of CU-T12-9, a specific small-molecule agonist of the Toll-like receptor 1/2 (TLR1/2) heterodimer, with the well-established TLR1/2 agonist Pam3CSK4. The data presented is compiled from available research to facilitate an objective evaluation of this compound's performance.
Performance Comparison: this compound vs. Pam3CSK4
This compound has been identified as a potent and selective activator of the TLR1/2 signaling pathway, initiating a downstream cascade through NF-κB. This activation leads to the upregulation of various immune-response mediators.[1][2][3][4][5] The following tables summarize the quantitative data from comparative experiments involving this compound and the synthetic lipopeptide Pam3CSK4, a commonly used TLR1/2 agonist.
| Parameter | This compound | Pam3CSK4 | Cell Line/Assay | Source |
| EC50 (SEAP Assay) | 52.9 nM | Not explicitly stated, but used as a positive control | HEK-Blue hTLR2 | |
| EC50 (TNF-α Activation) | 60.46 ± 16.99 nM | Not explicitly stated, but used as a positive control | Not specified | |
| IC50 (Competitive Binding) | 54.4 nM (competing with Pam3CSK4) | N/A | Fluorescence anisotropy assay | |
| NF-κB Activation | Comparable to 100 ng/mL Pam3CSK4 at 5 µM | Positive Control | U937 human macrophage with GFP reporter |
Downstream Effector mRNA Induction in Raw 264.7 Macrophages (at 1 µM this compound and 50 ng/mL Pam3CSK4):
| mRNA Target | Peak Expression Time (this compound) | Peak Expression Time (Pam3CSK4) | Notes | Source |
| TLR1 | 24 hours | 24 hours | Potent increase observed for both | |
| TLR2 | 2 hours | 2 hours | Gradual decline after peak | |
| TNF-α | 8 hours | 8 hours | Similar induction pattern | |
| iNOS | 24 hours | 24 hours | Peaked at the latest time point | |
| IL-10 | 2 hours | Not explicitly stated for peak time | Up-regulated by this compound, decreased over time |
Signaling Pathway and Experimental Workflow
To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following are generalized protocols for the key experiments cited in the comparison of this compound.
HEK-Blue™ hTLR2 SEAP Reporter Gene Assay
This assay is used to determine the activation of the TLR2 signaling pathway by measuring the activity of secreted embryonic alkaline phosphatase (SEAP), which is under the control of an NF-κB inducible promoter.
-
Cell Culture and Seeding:
-
Culture HEK-Blue™ hTLR2 cells in DMEM supplemented with 10% FBS, penicillin/streptomycin, and appropriate selection antibiotics.
-
Plate the cells in a 96-well plate at a density of approximately 4 x 10^4 cells per well.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Cell Treatment:
-
Prepare serial dilutions of this compound and the comparative agonist (e.g., Pam3CSK4) in the appropriate cell culture medium.
-
Remove the medium from the cells and replace it with the medium containing the test compounds.
-
Incubate for 20-24 hours at 37°C in a 5% CO2 incubator.
-
-
SEAP Detection:
-
Add a SEAP detection reagent (e.g., QUANTI-Blue™) to the cell supernatant.
-
Incubate at 37°C for 1-3 hours.
-
Measure the optical density (OD) at a wavelength of 620-655 nm using a spectrophotometer.
-
-
Data Analysis:
-
Calculate the fold induction of SEAP activity relative to untreated controls.
-
Determine the EC50 value by plotting the dose-response curve.
-
Quantitative Real-Time PCR (qRT-PCR) for Cytokine mRNA Expression
This method is employed to quantify the relative expression levels of downstream effector genes, such as TNF-α, IL-10, and iNOS, following TLR1/2 agonist stimulation.
-
Cell Culture and Treatment:
-
Culture Raw 264.7 macrophage cells in DMEM supplemented with 10% FBS and penicillin/streptomycin.
-
Seed the cells in appropriate culture plates and allow them to adhere.
-
Treat the cells with this compound or a comparative agonist for specified time points (e.g., 2, 8, and 24 hours).
-
-
RNA Isolation:
-
Lyse the cells at the end of the treatment period and isolate total RNA using a suitable RNA isolation kit.
-
Assess the quality and quantity of the isolated RNA.
-
-
Reverse Transcription:
-
Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcriptase enzyme.
-
-
Real-Time PCR:
-
Perform real-time PCR using the synthesized cDNA, gene-specific primers for the target genes (TNF-α, IL-10, iNOS) and a housekeeping gene (e.g., β-actin), and a suitable fluorescent dye (e.g., SYBR Green).
-
The PCR reaction typically involves an initial denaturation step, followed by multiple cycles of denaturation, annealing, and extension.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Calculate the relative mRNA expression of the target genes normalized to the housekeeping gene using the ΔΔCt method.
-
This guide provides a foundational comparison of this compound with Pam3CSK4, supported by available quantitative data and detailed experimental protocols. Researchers can utilize this information to inform their study design and interpretation of results when investigating TLR1/2-mediated immune responses.
References
- 1. Detection of nanoparticles’ ability to stimulate toll-like receptors using HEK-Blue reporter cell lines - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. GloResponse™ NF-KB-RE-luc2P HEK293 Cell Line Protocol [worldwide.promega.com]
- 4. invivogen.com [invivogen.com]
- 5. promega.com [promega.com]
Comparative Analysis: Synthetic Agonist CU-T12-9 versus Endogenous TLR1/2 Ligands
This guide provides a detailed comparative analysis of the synthetic Toll-like receptor 1/2 (TLR1/2) agonist, CU-T12-9, and various endogenous molecules reported to act as TLR1/2 ligands. The objective is to offer researchers, scientists, and drug development professionals a clear overview of their performance, supported by experimental data and methodologies.
Introduction to TLR1/2 Signaling
Toll-like receptor 2 (TLR2) is a key pattern recognition receptor of the innate immune system. It forms heterodimers with either TLR1 or TLR6 to recognize a variety of pathogen-associated molecular patterns (PAMPs), primarily microbial lipoproteins. The TLR1/2 heterodimer specifically recognizes triacylated lipoproteins. Upon ligand binding, a signaling cascade is initiated, typically through the MyD88-dependent pathway, leading to the activation of transcription factors such as NF-κB and subsequent production of pro-inflammatory cytokines and chemokines. In addition to exogenous microbial ligands, several host-derived molecules, known as damage-associated molecular patterns (DAMPs), have been proposed as endogenous ligands for TLR2, implicating this receptor in sterile inflammation and tissue injury responses.
This compound is a potent, small-molecule, synthetic agonist that specifically activates the TLR1/2 heterodimer.[1] This guide compares its activity with endogenous ligands such as lipoproteins, High Mobility Group Box 1 (HMGB1), hyaluronan fragments, and S100 proteins.
Comparative Data Summary
The following tables summarize the key characteristics and performance data of this compound and representative endogenous TLR1/2 ligands.
Table 1: Comparison of Ligand Characteristics
| Feature | This compound | Endogenous Lipoproteins | HMGB1 | Hyaluronan Fragments | S100A8/A9 |
| Source | Synthetic small molecule | Host-derived (e.g., from bacteria in the gut or modified host lipoproteins) | Released from necrotic or activated immune cells | Breakdown product of extracellular matrix | Secreted by neutrophils and monocytes |
| Type | Diphenyl-substituted imidazole | Acylated proteins | Nuclear and cytosolic protein | Glycosaminoglycan fragments | Calcium-binding proteins |
| Purity Considerations | High purity achievable through chemical synthesis | Preparations can be contaminated with microbial products | Recombinant expression requires careful endotoxin removal | Must be prepared to be endotoxin-free; activity is size-dependent | Recombinant protein purification is necessary to ensure the absence of contaminants[2][3] |
Table 2: Comparative Performance in TLR1/2 Activation
| Agonist | Assay | Cell Line | Readout | Potency / Effective Concentration | Key Findings & Citations |
| This compound | SEAP Reporter Assay | HEK-Blue™ hTLR2 | NF-κB Activation | EC50: 52.9 nM | Potent and specific agonist of TLR1/2.[4] |
| Pam3CSK4 (Synthetic Lipopeptide) | SEAP Reporter Assay | HEK-Blue™ hTLR2 | NF-κB Activation | Effective at 0.1-10 µg/mL | Commonly used as a positive control for TLR1/2 activation. |
| Cytokine Release | Human Monocytes | IL-10 Production | Effective at 50 ng/mL | Induces a broad range of pro-inflammatory cytokines. | |
| Endogenous Lipoproteins | NF-κB Reporter Assay | TLR2 Reporter Cells | NF-κB Activation | Variable; can attenuate TLR2 signaling | Can both activate and, in some contexts, inhibit TLR2 signaling. |
| HMGB1 | SEAP Reporter Assay | HEK-hTLR2 | NF-κB Activation | 0.5 - 1 µg/mL | Activates TLR2, though its role as a direct agonist is debated; may require complexing with other molecules. |
| Cytokine Release | Macrophages | TNF-α Release | ~1 µg/mL | Activity is dependent on the cellular context and the presence of other receptors like TLR4 and RAGE. | |
| Hyaluronan Fragments (LMW) | NF-κB Activation | Mouse Macrophages | NF-κB Activation | 20 µg/mL | Activity is highly dependent on fragment size and purity; some studies suggest it acts as a sensitizer for other TLR ligands. |
| Cytokine Release | Human IVD Cells | IL-6 Production | 20 µg/mL | Can induce pro-inflammatory responses in specific cell types. | |
| S100A8/A9 | NF-κB Activation | Not specified | NF-κB Activation | Not specified | Can act as a chemoattractant and pro-inflammatory signal, often in the context of other inflammatory stimuli. |
| Cytokine Release | Not specified | Not specified | Not specified | Often described as a DAMP that signals through TLR4, with some evidence for TLR2 interaction. |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of TLR ligand activity.
Protocol 1: TLR1/2 Activation Assay using HEK-Blue™ hTLR2 Cells
This protocol describes the use of a commercially available reporter cell line to quantify TLR2 activation.
-
Cell Culture: Maintain HEK-Blue™ hTLR2 cells (InvivoGen) in DMEM supplemented with 10% heat-inactivated fetal bovine serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and the appropriate selection antibiotics as per the manufacturer's instructions.
-
Cell Seeding: Plate the cells in a 96-well plate at a density of approximately 5 x 10^4 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Ligand Stimulation: Prepare serial dilutions of this compound, Pam3CSK4 (positive control), and the endogenous ligands in cell culture medium. Replace the existing medium with 180 µL of fresh medium and add 20 µL of the ligand dilutions to the respective wells.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
SEAP Detection:
-
Prepare the QUANTI-Blue™ solution according to the manufacturer's protocol.
-
Add 180 µL of the QUANTI-Blue™ solution to a new flat-bottom 96-well plate.
-
Transfer 20 µL of the supernatant from the stimulated cell plate to the corresponding wells of the plate containing the QUANTI-Blue™ solution.
-
Incubate at 37°C for 1-3 hours.
-
-
Data Analysis: Measure the optical density (OD) at 620-655 nm using a microplate reader. The OD is proportional to the NF-κB activation. Calculate the EC50 value for each ligand using appropriate software (e.g., GraphPad Prism).
Protocol 2: NF-κB Reporter Assay in U937 Monocytic Cells
This protocol outlines a method to measure NF-κB activation in a monocytic cell line.
-
Cell Transfection: Stably or transiently transfect U937 cells with a reporter plasmid containing the firefly luciferase gene under the control of an NF-κB response element. A co-transfection with a plasmid expressing Renilla luciferase under a constitutive promoter can be used for normalization.
-
Cell Seeding and Differentiation: Seed the transfected U937 cells in a 96-well plate. Differentiate the cells into a macrophage-like phenotype by treating with phorbol 12-myristate 13-acetate (PMA) for 24-48 hours, if required by the experimental design.
-
Ligand Stimulation: Replace the medium with fresh medium containing the desired concentrations of the TLR ligands and incubate for a specified period (e.g., 6-24 hours).
-
Cell Lysis and Luciferase Assay:
-
Wash the cells with PBS and lyse them using a suitable lysis buffer (e.g., from a Dual-Luciferase® Reporter Assay System, Promega).
-
Measure the firefly and Renilla luciferase activities sequentially in a luminometer.
-
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
Protocol 3: TNF-α Measurement by ELISA
This protocol details the quantification of TNF-α in cell culture supernatants.
-
Plate Coating: Coat a 96-well ELISA plate with a capture antibody specific for TNF-α overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Sample and Standard Incubation: Add cell culture supernatants (collected from ligand-stimulated cells) and a serial dilution of recombinant TNF-α standards to the wells. Incubate for 2 hours at room temperature.
-
Detection Antibody Incubation: Wash the plate and add a biotinylated detection antibody specific for TNF-α. Incubate for 1-2 hours at room temperature.
-
Enzyme Conjugate Incubation: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes at room temperature.
-
Substrate Addition and Development: Wash the plate and add a TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution. Allow the color to develop in the dark.
-
Reaction Stoppage and Reading: Stop the reaction with a stop solution (e.g., 2N H2SO4) and measure the absorbance at 450 nm.
-
Data Analysis: Generate a standard curve from the absorbance values of the standards and calculate the concentration of TNF-α in the samples.
Protocol 4: Preparation of Endotoxin-Free Endogenous Ligands
Rigorous purification is essential to eliminate contaminating microbial products.
-
Hyaluronan Fragments: High-molecular-weight hyaluronan should be enzymatically digested (e.g., with hyaluronidase) and then purified using size-exclusion chromatography. All reagents and materials must be sterile and endotoxin-free. The final product should be tested for endotoxin levels using a Limulus Amebocyte Lysate (LAL) assay.
-
Recombinant HMGB1 and S100A8/A9: These proteins should be expressed in a system that minimizes endotoxin contamination (e.g., some E. coli strains or mammalian cells). Purification should involve multiple chromatographic steps, including affinity chromatography (if tagged) and ion-exchange chromatography, to separate the protein of interest from any co-purifying endotoxins. The final protein preparation must be tested for endotoxin levels.
Mandatory Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: TLR1/2 Signaling Pathway initiated by ligand binding.
References
- 1. structbio.vanderbilt.edu [structbio.vanderbilt.edu]
- 2. Fast IMAC purification of non-tagged S100A8/A9 (calprotectin) from Homo sapiens and Sus scrofa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hyaluronic acid fragments enhance the inflammatory and catabolic response in human intervertebral disc cells through modulation of toll-like receptor 2 signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Toll-like Receptor 1/2 Agonist Pam3CSK4 Suppresses Lipopolysaccharide-driven IgG1 Production while Enhancing IgG2a Production by B Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating CU-T12-9's Mechanism: A Comparative Guide with Knockout Model Perspectives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of CU-T12-9, a selective Toll-like receptor 1/2 (TLR1/2) agonist, and its validation in the context of its proposed mechanism of action. While this compound has been characterized through various biochemical and cellular assays, this guide also examines the current landscape of its validation using knockout models, a critical step in confirming drug-target interactions and signaling pathways. As a key comparator, we will reference Pam3CSK4, a well-established synthetic triacylated lipopeptide and potent TLR1/2 agonist, for which knockout model data is available.
Unraveling the Mechanism of Action: this compound as a TLR1/2 Agonist
This compound is a small molecule agonist that specifically targets the TLR1/2 heterodimer. Its mechanism of action involves binding to the interface of TLR1 and TLR2, which facilitates the formation of the heterodimeric complex. This, in turn, initiates a downstream signaling cascade through the myeloid differentiation primary response 88 (MyD88)-dependent pathway, leading to the activation of the transcription factor nuclear factor-kappa B (NF-κB).[1][2] The activation of NF-κB results in the transcription of various pro-inflammatory cytokines and chemokines, including tumor necrosis factor-alpha (TNF-α), interleukin-10 (IL-10), and inducible nitric oxide synthase (iNOS).[1][2]
The specificity of this compound for the TLR1/2 complex over the TLR2/6 heterodimer has been demonstrated through experiments where its activity is blocked by anti-TLR1 and anti-TLR2 antibodies, but not by anti-TLR6 antibodies.
Performance Comparison: this compound vs. Pam3CSK4
While both this compound and Pam3CSK4 act as TLR1/2 agonists, their validation and characterization have been approached with different experimental tools. The following tables summarize the available quantitative data for both compounds.
Table 1: In Vitro Activity and Specificity
| Parameter | This compound | Pam3CSK4 | Reference |
| EC50 (HEK-Blue™ hTLR2 cells) | 52.9 nM | Not explicitly stated for direct comparison | |
| Binding Affinity (Kd for TLR1) | 182 nM | Not available | Sigma-Aldrich |
| Binding Affinity (Kd for TLR2) | 478 nM | Not available | Sigma-Aldrich |
| Inhibition of Pam3CSK4 binding (Ki) | 45.4 nM | N/A | Sigma-Aldrich |
| Specificity | TLR1/2 selective; no activation of TLR3, 4, 5, 7, 8 | TLR1/2 selective | |
| Downstream Effectors | TNF-α, IL-10, iNOS | TNF-α, IL-6, IL-8, IL-1β, MCP-1, iNOS |
Table 2: Validation of Mechanism
| Validation Method | This compound | Pam3CSK4 | Reference |
| Cell Lines with Specific TLR Overexpression | Yes (activity in TLR2-expressing cells) | Yes | |
| Antibody Blocking | Yes (activity blocked by anti-TLR1 and anti-TLR2 antibodies) | Yes (activity blocked by anti-TLR1 and anti-TLR2 antibodies) | |
| TLR1 Knockout Model | No published data | No direct knockout data found, but studies infer dependence | |
| TLR2 Knockout Model | No published data | Yes (reduced inflammatory response in TLR2 KO mice) | |
| MyD88 Knockout Model | No published data | Yes (impaired inflammatory response in MyD88 KO mice) |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the characterization of this compound and Pam3CSK4.
HEK-Blue™ hTLR2 SEAP Reporter Gene Assay (for this compound and Pam3CSK4)
This assay is used to determine the potency of TLR2 activation.
-
Cell Culture: HEK-Blue™ hTLR2 cells, which are engineered to express human TLR2 and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter, are cultured in DMEM supplemented with 10% FBS, penicillin-streptomycin, and selective antibiotics.
-
Assay Procedure:
-
Cells are seeded in 96-well plates.
-
After 24 hours, the cells are treated with various concentrations of the test compound (e.g., this compound or Pam3CSK4).
-
The plates are incubated for 24 hours.
-
The supernatant is collected, and the SEAP activity is measured using a spectrophotometer at 620-655 nm after the addition of QUANTI-Blue™ solution.
-
-
Data Analysis: The EC50 value, the concentration at which the compound elicits a half-maximal response, is calculated from the dose-response curve.
Antibody Blocking Assay (for this compound)
This assay confirms the involvement of specific TLRs in the compound's activity.
-
Cell Culture: HEK-Blue™ hTLR2 cells are cultured as described above.
-
Assay Procedure:
-
Cells are seeded in 96-well plates.
-
Prior to treatment with this compound, the cells are pre-incubated with blocking antibodies (e.g., anti-hTLR1, anti-hTLR2, or anti-hTLR6) for 1-2 hours.
-
This compound is then added to the wells, and the plates are incubated for 24 hours.
-
SEAP activity is measured as described above.
-
-
Data Analysis: A reduction in SEAP activity in the presence of a specific antibody indicates that the corresponding TLR is involved in the signaling pathway.
In Vivo Knockout Mouse Model (for Pam3CSK4)
This protocol describes a general workflow for validating the mechanism of a TLR agonist using knockout mice.
-
Animal Models: Wild-type (WT) and knockout (e.g., TLR2 KO or MyD88 KO) mice on the same genetic background (e.g., C57BL/6) are used.
-
Treatment: Mice are administered the TLR agonist (e.g., Pam3CSK4) via a suitable route (e.g., intraperitoneal or intravenous injection). A vehicle control group is also included.
-
Endpoint Measurement: At a specified time point after treatment, various biological endpoints are measured. This can include:
-
Cytokine levels: Blood or tissue samples are collected to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA or multiplex assays.
-
Inflammatory cell infiltration: Tissues are collected, fixed, and stained (e.g., with H&E or specific immune cell markers) to assess the degree of inflammation and cell infiltration.
-
Gene expression: RNA is extracted from tissues to measure the expression of target genes by RT-qPCR.
-
-
Data Analysis: The response in knockout mice is compared to that in WT mice. A significantly reduced or absent response in the knockout mice confirms the dependency of the agonist's effect on the knocked-out gene.
Visualizing the Pathways and Processes
The following diagrams, generated using the DOT language, illustrate the key signaling pathway, a proposed experimental workflow for knockout validation, and a comparison of the evidence supporting the mechanisms of this compound and Pam3CSK4.
References
Comparative Analysis of CU-T12-9 Activity in Human and Murine Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the activity of CU-T12-9, a selective Toll-like receptor 1/2 (TLR1/2) agonist, in human and murine cell lines. The data presented is compiled from preclinical studies and aims to offer an objective overview of the compound's performance, supported by experimental details.
Mechanism of Action
This compound is a small molecule that specifically activates the TLR1/2 heterodimer.[1][2] This activation triggers a downstream signaling cascade through the transcription factor NF-κB, leading to the production of various pro-inflammatory cytokines and other effector molecules, thereby stimulating both the innate and adaptive immune systems.[1][3] The compound has been shown to bind to the interface of TLR1 and TLR2, facilitating the formation of the heterodimeric complex.
Signaling Pathway
The signaling pathway initiated by this compound is crucial for its immunomodulatory effects. Upon binding, it activates the TLR1/2 complex, which leads to the recruitment of adaptor proteins and subsequent activation of the NF-κB pathway. This culminates in the transcription of genes for cytokines such as TNF-α and IL-10, as well as inducible nitric oxide synthase (iNOS).
Caption: this compound activates the TLR1/2 heterodimer, leading to NF-κB activation and downstream gene expression.
Quantitative Comparison of this compound Activity
The following tables summarize the quantitative data on the activity of this compound in human and murine cells based on available experimental evidence.
Table 1: Potency and Efficacy in Human Cells
| Cell Line | Assay | Parameter | Value | Reference |
| HEK-Blue™ hTLR2 | SEAP Reporter Assay | EC50 | 52.9 nM | |
| U937 (Macrophage) | NF-κB Reporter Assay | Activation | Dose-dependent |
Table 2: Activity in Murine and Rat Cells
| Cell Line | Assay | Parameter | Observation | Concentration | Reference |
| Raw 264.7 (Murine Macrophage) | Nitric Oxide (NO) Production | Triggered NO production | Effective at 1.2 µM (ECmax) | ||
| Raw 264.7 (Murine Macrophage) | mRNA Upregulation | TLR1, TLR2, TNF, IL-10, iNOS | Time-dependent induction | 1 µM | |
| Primary Rat Macrophages | Nitric Oxide (NO) Production | Triggered NO production | Effective at 0.4 µM (ECmax) |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
SEAP Reporter Assay in HEK-Blue™ hTLR2 Cells
This assay was utilized to determine the potency of this compound in activating the human TLR2 signaling pathway.
-
Cell Culture: HEK-Blue™ hTLR2 cells, which are engineered to express a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter, were cultured in DMEM supplemented with 10% FBS, penicillin, and streptomycin.
-
Cell Plating: Cells were seeded in 96-well plates at a density of 4 x 104 cells per well and incubated for 24 hours at 37°C.
-
Compound Treatment: The culture medium was replaced with supplemented Opti-MEM containing various concentrations of this compound.
-
Incubation: The cells were incubated with the compound for 24 hours.
-
SEAP Detection: The level of SEAP in the supernatant was measured using a spectrophotometer to quantify NF-κB activation. The EC50 value was then calculated from the dose-response curve.
NF-κB Activation in U937 Human Macrophage Cells
This experiment demonstrated the ability of this compound to activate NF-κB in a human macrophage cell line.
-
Cell Line: A U937 human macrophage cell line containing a green fluorescent protein (GFP)-labeled NF-κB reporter was used.
-
Treatment: Cells were treated with this compound in a dose-dependent manner.
-
Analysis: NF-κB activation, as indicated by GFP expression, was quantified using flow cytometry. A 5 µM concentration of this compound showed comparable activation to 66 nM of the known TLR1/2 agonist Pam3CSK4.
Nitric Oxide Production in Raw 264.7 Murine Macrophage Cells
This assay measured a key downstream effector of TLR signaling in a murine cell line.
-
Cell Culture: Raw 264.7 cells were cultured in appropriate media.
-
Treatment: Cells were treated with this compound.
-
Nitrite Measurement: The production of nitric oxide was assessed by measuring the accumulation of nitrite in the culture supernatant using the Griess reagent. This compound was found to efficiently trigger NO production in these cells.
mRNA Upregulation in Raw 264.7 Cells
This experiment evaluated the effect of this compound on the gene expression of key signaling components and cytokines.
-
Cell Culture and Treatment: Raw 264.7 cells were treated with this compound (0.1-10 μM).
-
RNA Extraction and RT-PCR: At various time points (2, 8, and 24 hours), total RNA was extracted from the cells. The mRNA levels of TLR1, TLR2, TNF, IL-10, and iNOS were quantified using reverse transcription polymerase chain reaction (RT-PCR).
-
Results: this compound was observed to up-regulate the mRNA levels of these genes in a time-dependent manner.
Caption: A generalized workflow for assessing this compound activity in cell-based assays.
Summary of Comparison
This compound demonstrates activity as a TLR1/2 agonist in both human and murine cells, initiating a conserved downstream NF-κB signaling pathway.
-
In human cells , the potency of this compound has been precisely quantified, with an EC50 of 52.9 nM in the HEK-Blue™ hTLR2 reporter cell line. It also effectively activates NF-κB in human macrophage-like cells.
-
In murine and rat cells , this compound induces key downstream effector functions, including the production of nitric oxide and the upregulation of genes involved in the inflammatory response.
While a direct comparison of EC50 values for cytokine production between human and murine primary immune cells is not available in the provided data, the compound clearly activates the TLR1/2 pathway in both species. The available data suggests that this compound is a valuable tool for studying TLR1/2 signaling and has potential as an immunomodulatory agent in both human and murine systems. It is important to note that this compound shows no cytotoxicity at concentrations up to 100 µM in either HEK-Blue hTLR2 or Raw 264.7 cells.
References
Independent Verification of CU-T12-9's Potency and Efficacy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the small molecule TLR1/2 agonist CU-T12-9 with its primary research alternatives. The data presented is collated from published literature and supplier technical information to offer a comprehensive overview of its potency and efficacy, supported by detailed experimental protocols.
Mechanism of Action: A Selective TLR1/2 Agonist
This compound is a synthetic small molecule that acts as a specific agonist for the Toll-like receptor 1 and 2 (TLR1/2) heterodimer.[1][2] Its mechanism of action involves binding to the interface of the TLR1 and TLR2 proteins, which facilitates the formation of the heterodimeric complex.[3] This dimerization event initiates a downstream signaling cascade through the activation of the nuclear factor-kappa B (NF-κB) pathway.[3][4] The activation of NF-κB leads to the transcription and subsequent production of various pro-inflammatory cytokines and effector molecules, including tumor necrosis factor-alpha (TNF-α), interleukin-10 (IL-10), and inducible nitric oxide synthase (iNOS).
Potency and Efficacy: Quantitative Comparison
The potency and efficacy of this compound have been predominantly characterized in cell-based assays, with the synthetic triacylated lipopeptide Pam3CSK4 serving as a common positive control and comparator. Another compound, N-methyl-4-nitro-2-(4-(4-nitrophenyl)-1H-imidazol-1-yl)aniline (GA), represents a less potent precursor to this compound.
| Compound | Assay | Cell Line | Potency (EC50/IC50) | Efficacy | Reference |
| This compound | HEK-Blue™ hTLR2 SEAP Assay | HEK-Blue™ hTLR2 | 52.9 nM (EC50) | Strong activation of SEAP signaling | |
| Competitive Binding Assay (vs. Pam3CSK4) | - | 54.4 nM (IC50) | Competitive binding to TLR1/2 complex | ||
| TNF-α Production | Raw 264.7 | 60.46 ± 16.99 nM (EC50) | Comparable to Pam3CSK4 | ||
| NF-κB Activation (GFP Reporter) | U937 | Comparable to 66 nM Pam3CSK4 at 5 µM | Dose-dependent activation | ||
| NO Production | Raw 264.7 | Dose-dependent increase | Efficiently triggers NO production | ||
| Pam3CSK4 | HEK-Blue™ hTLR2 SEAP Assay | HEK-Blue™ hTLR2 | Used as a positive control | Strong activation of SEAP signaling | |
| NF-κB Activation (GFP Reporter) | U937 | - | Strong activation at 66 nM | ||
| mRNA Induction (TLR1, TLR2, TNF, iNOS, IL-10) | Raw 264.7 | - | Potent induction | ||
| GA | HEK-Blue™ hTLR2 SEAP Assay | HEK-Blue™ hTLR2 | 2.51 ± 0.42 µM (EC50) | Significantly lower than this compound | |
| NF-κB Activation (GFP Reporter) | U937 | Much lower than this compound at 20 µM | Low activation |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of this compound and a typical experimental workflow for assessing its activity.
Caption: this compound induced TLR1/2 signaling pathway.
References
A Comparative Analysis of the TLR1/2 Agonist CU-T12-9 from Various Suppliers
For researchers and drug development professionals, the selection of high-quality reagents is paramount to the success of their studies. This guide provides a side-by-side comparison of the small molecule CU-T12-9, a specific Toll-like receptor 1/2 (TLR1/2) agonist, from several prominent suppliers. The information presented is based on publicly available data to facilitate an informed decision-making process.
This compound is a valuable tool for immunological research, known to activate both innate and adaptive immune responses by selectively activating the TLR1/2 heterodimer.[1][2] This activation triggers downstream signaling through the NF-κB pathway, leading to the expression of various effector molecules such as TNF-α, IL-10, and iNOS.[1][2][3]
Supplier Performance Data
The following table summarizes the key specifications for this compound as provided by MedchemExpress, Selleck Chemicals, InvivoGen, Sigma-Aldrich (Calbiochem), Tocris (R&D Systems), and Axon Medchem.
| Supplier | Purity | Molecular Weight ( g/mol ) | Formula | Solubility (DMSO) | EC50 | Quality Control |
| MedchemExpress | Not explicitly stated, but COA, LCMS available | 362.31 | C₁₇H₁₃F₃N₄O₂ | Not explicitly stated | 52.9 nM (in HEK-Blue hTLR2 SEAP assay) | COA, LCMS |
| Selleck Chemicals | 99.86% | 362.31 | C₁₇H₁₃F₃N₄O₂ | 72 mg/mL (198.72 mM) | 52.9 nM (in HEK-Blue hTLR2 SEAP assay) | COA, NMR, HPLC, SDS |
| InvivoGen | ≥95% (UHPLC) | 362.31 | C₁₇H₁₃F₃N₄O₂ | 100 mM (~36 mg/ml) | Not explicitly stated | Functionally tested and validated |
| Sigma-Aldrich (Calbiochem) | ≥98% (HPLC) | 362.31 | C₁₇H₁₃F₃N₄O₂ | 50 mg/mL | 52.9 nM (HEK293 cells) | Certificate of Analysis, Certificate of Quality |
| Tocris (R&D Systems) | ≥98% (HPLC) | 362.31 | C₁₇H₁₃F₃N₄O₂ | 100 mM | 52.9 nM | Certificate of Analysis |
| Axon Medchem | Not explicitly stated | 362.31 | C₁₇H₁₃F₃N₄O₂ | Not explicitly stated | 54.4 nM (in competitive binding assay) | Not explicitly stated |
Note: The EC50 value is a measure of the concentration of a drug that gives half of the maximal response. A lower EC50 value indicates a more potent agonist. The competitive binding IC50 value represents the concentration of this compound required to inhibit the binding of a known TLR1/2 ligand by 50%.
Experimental Protocols
The functional activity of this compound is typically assessed using cell-based assays that measure the activation of the TLR1/2 signaling pathway. Below are detailed methodologies for key experiments cited in the characterization of this compound.
HEK-Blue™ hTLR2 SEAP Reporter Gene Assay
This assay is used to determine the potency of this compound in activating the TLR1/2 pathway, which results in the secretion of embryonic alkaline phosphatase (SEAP) under the control of an NF-κB-inducible promoter.
-
Cell Line: HEK-Blue™ hTLR2 cells, which are HEK293 cells stably co-transfected with human TLR2, TLR1, and a SEAP reporter gene.
-
Protocol:
-
Seed HEK-Blue™ hTLR2 cells in a 96-well plate at a density of 4 x 10⁴ cells per well in 200 µL of DMEM supplemented with 10% FBS, penicillin/streptomycin, and L-glutamine.
-
Incubate the cells for 24 hours at 37°C.
-
Remove the culture medium and replace it with 200 µL of supplemented Opti-MEM containing various concentrations of this compound (e.g., 0.39-100 µM). A positive control, such as Pam3CSK4 (a known TLR1/2 agonist), should be included.
-
Incubate the plate for an additional 24 hours at 37°C.
-
Collect a 20 µL sample of the cell culture supernatant from each well.
-
Add the supernatant to a new 96-well plate containing a SEAP detection reagent (e.g., QUANTI-Blue™).
-
Incubate the plate according to the manufacturer's instructions.
-
Measure the SEAP activity by reading the absorbance at the appropriate wavelength (e.g., 620-655 nm).
-
The EC50 value can be calculated by plotting the SEAP activity against the log of the this compound concentration.
-
Cytokine and Nitric Oxide Production in Macrophages
This experiment evaluates the ability of this compound to induce the production of downstream inflammatory mediators in macrophage cell lines, such as Raw 264.7.
-
Cell Line: Raw 264.7 murine macrophage cell line.
-
Protocol:
-
Seed Raw 264.7 cells in a 96-well plate at an appropriate density.
-
Treat the cells with various concentrations of this compound (e.g., 0.1-10 µM) for different time points (e.g., 2, 8, or 24 hours) depending on the target molecule.
-
For Cytokine Measurement (e.g., TNF-α, IL-10):
-
After the incubation period, collect the cell culture supernatant.
-
Measure the concentration of the desired cytokine in the supernatant using an ELISA kit according to the manufacturer's protocol.
-
-
For Nitric Oxide (NO) Measurement:
-
After the incubation period, collect the cell culture supernatant.
-
Measure the amount of nitrite (a stable product of NO) in the supernatant using the Griess reagent assay.
-
-
For Gene Expression Analysis (e.g., TLR1, TLR2, TNF, IL-10, iNOS mRNA):
-
After treatment, lyse the cells and extract total RNA.
-
Perform reverse transcription to synthesize cDNA.
-
Quantify the relative mRNA levels of the target genes using quantitative real-time PCR (qRT-PCR) with specific primers.
-
-
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of this compound and a typical experimental workflow for its characterization.
Caption: this compound signaling pathway.
Caption: Experimental workflow for this compound characterization.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for CU-T12-9
Researchers and drug development professionals handling CU-T12-9 are responsible for its safe disposal to ensure a secure laboratory environment and regulatory compliance. This document provides essential, step-by-step guidance for the proper disposal of this compound, encompassing both the powdered form and solutions.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) for this compound. While specific disposal instructions may be limited, the SDS provides critical information on handling, personal protective equipment (PPE), and potential hazards.
Personal Protective Equipment (PPE) required:
-
Gloves: Chemical-resistant gloves are mandatory.
-
Eye Protection: Safety glasses or goggles should always be worn.
-
Lab Coat: A standard laboratory coat is required to protect from spills.
Disposal of this compound Powder
Unused or waste this compound in its solid, powdered form should be treated as chemical waste.
Step-by-Step Procedure:
-
Containerization: Place the solid this compound waste into a clearly labeled, sealed container. The container must be compatible with the chemical.
-
Labeling: The label should clearly state "Hazardous Waste," the full chemical name ("this compound"), and any known hazard classifications.
-
Storage: Store the sealed container in a designated hazardous waste accumulation area within the laboratory. This area should be secure and away from general lab traffic.
-
Disposal Request: Arrange for pickup and disposal by your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal company.
Disposal of this compound in Solution
This compound is frequently dissolved in solvents such as Dimethyl Sulfoxide (DMSO) for experimental use. Solutions of this compound must also be disposed of as chemical waste.
Step-by-Step Procedure:
-
Segregation: Do not mix this compound solutions with other chemical waste unless compatibility has been verified.
-
Containerization: Collect the this compound solution in a sealable, chemical-resistant container. Ensure the container is appropriate for the solvent used (e.g., a container suitable for DMSO).
-
Labeling: Label the container with "Hazardous Waste," the full chemical name ("this compound"), the solvent used (e.g., "in DMSO"), and the estimated concentration.
-
Storage: Store the container in a designated hazardous waste accumulation area, ensuring it is sealed to prevent evaporation.
-
Disposal: Contact your institution's EHS office or a certified waste disposal service for collection.
Note on DMSO: DMSO can facilitate the absorption of other chemicals through the skin. Therefore, solutions of this compound in DMSO require careful handling and should never be disposed of down the drain.
Decontamination of Empty Containers
Empty containers that once held this compound must be decontaminated before being discarded as regular laboratory glass or plastic waste.
Step-by-Step Procedure:
-
Triple Rinsing: Rinse the container three times with a suitable solvent. The rinsate from these washes must be collected and disposed of as chemical waste, following the procedure for this compound solutions.
-
Defacing: After triple rinsing, deface or remove the original label to prevent any confusion.
-
Final Disposal: The clean, defaced container can now be disposed of according to your laboratory's standard procedures for non-hazardous glass or plastic waste.
Quantitative Data Summary
For easy reference, the following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| Molecular Weight | 362.31 g/mol | [1][2][3] |
| Purity | ≥98% (HPLC) | [1] |
| Solubility in DMSO | 50 mg/mL | [2] |
| EC50 | 52.9 nM | |
| Non-toxic Concentration | Up to 100 μM |
Experimental Protocols
While this document focuses on disposal, the safe handling of this compound is informed by its use in experimental settings. The following is a general protocol for the preparation of a this compound stock solution, a common procedure in laboratories using this compound.
Protocol: Preparation of a 10 mM Stock Solution in DMSO
-
Objective: To prepare a 10 mM stock solution of this compound in DMSO.
-
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Calibrated pipettes
-
-
Procedure:
-
Calculate the mass of this compound required. For 1 mL of a 10 mM solution: Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 362.31 g/mol * (1000 mg / 1 g) = 3.6231 mg
-
Weigh out 3.62 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the tube until the this compound is completely dissolved.
-
Store the stock solution at -20°C or -80°C as recommended by the supplier.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound and its associated waste.
Caption: Disposal workflow for this compound waste.
References
- 1. sfasu.edu [sfasu.edu]
- 2. Proper Waste Disposal in Research Labs: Expert Guide to Safety and Compliance [gzlabfurniture.com]
- 3. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
Personal protective equipment for handling CU-T12-9
For Researchers, Scientists, and Drug Development Professionals: Your Preferred Source for Laboratory Safety and Chemical Handling.
This guide provides immediate, essential safety and logistical information for handling the potent TLR1/2 agonist, CU-T12-9. Adherence to these procedures is critical to ensure a safe laboratory environment and the integrity of your research.
Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment is mandatory to prevent skin and eye contact, inhalation, and ingestion.
| PPE Category | Requirement | Specifications |
| Eye Protection | Required | Chemical safety goggles or a face shield. |
| Hand Protection | Required | Nitrile or other appropriate chemical-resistant gloves. |
| Body Protection | Required | A lab coat should be worn at all times. |
| Respiratory | Recommended | A dust mask or respirator is recommended when handling the powder form. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound will minimize risks and ensure the quality of the compound.
Receiving and Storage
Upon receipt, inspect the container for any damage. This compound is typically shipped at ambient temperature as a non-hazardous chemical.[1] For long-term storage, it is recommended to store the compound at -20°C.[1][2][3]
Preparation of Stock Solutions
This compound is soluble in DMSO.[4] Prepare stock solutions in a well-ventilated area, preferably within a chemical fume hood.
Stock Solution Storage: Store stock solutions at -20°C for short-term use (days to weeks) or -80°C for long-term storage (months to years). Avoid repeated freeze-thaw cycles.
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations. Unused material should be treated as chemical waste.
Experimental Protocols
This compound is a potent TLR1/2 agonist with an EC50 of 52.9 nM. It activates the NF-κB pathway, leading to the upregulation of proinflammatory cytokines.
In Vitro Cell-Based Assay
A common application of this compound is in cell-based assays to study TLR1/2 signaling.
-
Cell Culture: Culture HEK-Blue™ hTLR2 cells in DMEM supplemented with 10% FBS, penicillin, and streptomycin.
-
Cell Plating: Plate cells in 96-well plates and incubate for 24 hours.
-
Treatment: Treat cells with the desired concentration of this compound.
-
Incubation: Incubate for the desired time period (e.g., 24 hours).
-
Analysis: Measure the activation of the NF-κB pathway, for example, through a secreted embryonic alkaline phosphatase (SEAP) reporter assay.
Visualizing Workflows and Pathways
To further clarify the handling procedures and the compound's mechanism of action, the following diagrams are provided.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
